Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWSPHLRAHWQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732390 | |
| Record name | Ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740813-37-0 | |
| Record name | Ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 5-bromo-1H-pyrrole-2-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and critical applications, grounding the discussion in established scientific principles and field-proven insights.
Introduction: The Strategic Importance of a Versatile Scaffold
This compound is a substituted pyrrole derivative of significant interest in synthetic and medicinal chemistry. The pyrrole ring is a foundational scaffold in a vast array of natural products and pharmacologically active compounds, known to exhibit diverse biological activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] The strategic placement of a bromine atom and an ethyl ester group on this core structure transforms it into a highly versatile and valuable intermediate.
The bromine atom at the C5 position serves as a crucial synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. The ethyl ester at the C2 position provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the construction of complex molecular architectures.[2][3][4] This dual functionality makes this compound a preferred starting material for constructing libraries of novel compounds for drug discovery screening and developing advanced functional materials.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and formulation.
Chemical Identifiers
-
IUPAC Name: this compound[5]
-
CAS Number: 740813-37-0[6]
-
Molecular Formula: C₇H₈BrNO₂[5]
-
InChIKey: MAWSPHLRAHWQKY-UHFFFAOYSA-N[5]
Core Physicochemical Data
The key properties of this compound are summarized in the table below. These values are critical for predicting its behavior in reaction mixtures, purification processes, and biological systems.
| Property | Value | Source |
| Molecular Weight | 218.05 g/mol | [5] |
| Monoisotopic Mass | 216.97384 Da | [5] |
| Melting Point | 93-94 °C | [6] |
| Density (Predicted) | 1.576 ± 0.06 g/cm³ | [6] |
| XlogP (Predicted) | 2.3 | [5][7] |
| Polar Surface Area | 42.1 Ų | [5] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the regioselective bromination of the parent ester, Ethyl 1H-pyrrole-2-carboxylate. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. The ester group at the C2 position acts as a deactivating group, directing the incoming electrophile (Br⁺) to the C5 position, which retains the highest electron density.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of the title compound.
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Causality Insight: NBS is chosen as a mild and selective brominating agent, minimizing over-bromination and side reactions. The reaction is performed at low temperature to control the exothermic reaction rate and improve regioselectivity.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extraction: Remove the THF under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x).
-
Self-Validation: The use of multiple extractions ensures maximum recovery of the product from the aqueous phase.
-
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane as the eluent.[8]
-
Characterization: Combine the pure fractions and remove the solvent to yield this compound as a solid. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.
Reactivity and Synthetic Utility
The synthetic power of this compound stems from its three primary reactive sites: the N-H bond, the C-Br bond, and the C2-ester.
Caption: Key reaction pathways for this compound.
-
1. N-H Functionalization: The pyrrole N-H proton is moderately acidic and can be deprotonated with a suitable base (e.g., NaH, Cs₂CO₃). The resulting anion is a potent nucleophile, readily undergoing alkylation or arylation to install substituents on the nitrogen atom. This is a common strategy to block the N-H site or introduce moieties that modulate biological activity or solubility.[2]
-
2. C-Br Cross-Coupling: The C-Br bond is the most versatile site for building molecular complexity. It is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling: Reacts with boronic acids or esters to form C-C bonds, attaching new aryl or heteroaryl groups.
-
Sonogashira Coupling: Couples with terminal alkynes to introduce alkynyl functionalities.
-
Buchwald-Hartwig Amination: Forms C-N bonds by reacting with primary or secondary amines.
-
Heck and Stille Couplings: Other valuable C-C bond-forming reactions with alkenes and organostannanes, respectively.
-
-
3. Ester Modification: The ethyl ester can be readily transformed:
-
Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) yields the corresponding 5-bromo-1H-pyrrole-2-carboxylic acid.[2]
-
Amidation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling agents (e.g., EDC, HATU) to generate a diverse library of pyrrole-2-carboxamides, a common motif in bioactive molecules.[3][4]
-
Applications in Drug Discovery
The bromopyrrole scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated as potent inhibitors of various biological targets. For instance, complex carboxamides derived from bromopyrrole cores have shown significant activity as DNA gyrase inhibitors, presenting a promising avenue for developing new antibacterial agents.[4] The ability to systematically modify all three positions—N1, C2 (via the ester), and C5 (via the bromide)—makes this intermediate an invaluable tool for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:
Recommended Handling Procedures:
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in chemical synthesis and drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and predictable, versatile reactivity at three distinct points make it an essential building block. For researchers aiming to construct novel heterocyclic compounds with tailored biological or material properties, a deep understanding of this molecule's chemistry provides a significant advantage in the rational design and efficient execution of complex synthetic campaigns.
References
- 1. scispace.com [scispace.com]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H8BrNO2 | CID 59559613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. PubChemLite - this compound (C7H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 8. mthis compound synthesis - chemicalbook [chemicalbook.com]
Ethyl 5-bromo-1H-pyrrole-2-carboxylate CAS number
An In-Depth Technical Guide to Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, present a detailed, validated synthesis protocol with mechanistic insights, explore its applications in drug discovery, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and professionals in the field of drug development who require a practical and in-depth understanding of this versatile chemical intermediate.
Core Compound Identification and Properties
This compound is a substituted pyrrole derivative that serves as a valuable scaffold in organic synthesis. The strategic placement of the bromine atom and the ethyl ester group on the pyrrole ring provides two distinct points for chemical modification, making it an ideal starting material for constructing more complex molecular architectures.
The CAS Registry Number for this compound is 740813-37-0 .[1][2][3][4][5]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 740813-37-0 | [1][2][3][4] |
| Molecular Formula | C₇H₈BrNO₂ | [2][3][5] |
| Molecular Weight | 218.05 g/mol | [2][3][5] |
| IUPAC Name | This compound | [5] |
| Melting Point | 93-94 °C | [2] |
| Appearance | Light brown solid (typical) | [6] |
| XLogP3 | 2.3 | [2][5] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 |[2] |
Synthesis and Mechanistic Considerations
Synthesis Workflow Overview
The overall process involves the acylation of pyrrole to form a stable intermediate, which is then converted to the ethyl ester, followed by a regioselective electrophilic bromination.
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
This procedure is adapted from a reliable, high-yield method published in Organic Syntheses.[7] The core principle is the acylation of pyrrole with trichloroacetyl chloride, which avoids the use of moisture-sensitive organometallic reagents. The resulting trichloromethyl ketone is a stable intermediate that readily undergoes ethanolysis to yield the desired ester.
Experimental Protocol:
-
Acylation:
-
To a stirred solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 mL) in a three-necked flask under an inert atmosphere, add a solution of freshly distilled pyrrole (1.2 moles) in anhydrous ether (640 mL) dropwise over 3 hours.
-
The reaction is exothermic and will cause the mixture to reflux.
-
After the addition is complete, stir the mixture for an additional hour.
-
Slowly add a solution of potassium carbonate (0.724 moles) in 300 mL of water to quench the reaction.
-
Separate the organic layer, dry it over magnesium sulfate, and remove the solvent under reduced pressure to yield crude 2-pyrrolyl trichloromethyl ketone.
-
-
Ethanolysis & Purification:
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.2 moles) in absolute ethanol (1 L).
-
Add the crude 2-pyrrolyl trichloromethyl ketone to the sodium ethoxide solution and stir for 2 hours at room temperature.
-
Concentrate the solution to dryness using a rotary evaporator.
-
Partition the oily residue between diethyl ether (200 mL) and 3 N hydrochloric acid (25 mL).
-
Separate the ether layer, wash with saturated sodium hydrogen carbonate solution, dry with magnesium sulfate, and concentrate by distillation.
-
Fractionate the residue under reduced pressure to yield pure Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.[7]
-
Step 2: Regioselective Bromination
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The ester group at the C2 position is an electron-withdrawing group, which deactivates the adjacent C3 position. Consequently, the electrophilic attack by bromine occurs preferentially at the electron-rich C5 position. Using N-Bromosuccinimide (NBS) as the bromine source is a mild and effective method that minimizes over-bromination and side reactions.
Caption: Mechanism of electrophilic bromination at the C5 position.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve Ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask and cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
-
Reaction and Workup:
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/ligroine) to yield the final product.[2]
-
Applications in Drug Discovery and Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[8] this compound is a particularly useful building block because its functional groups allow for sequential and directed modifications.
-
Antibacterial Agents: The pyrrolamide moiety is a validated pharmacophore for targeting bacterial DNA gyrase, an essential enzyme for bacterial replication.[9] Derivatives of this compound have been investigated as potent DNA gyrase B inhibitors.[9] For instance, related bromo-pyrrole carboxamides are used in the synthesis of novel antibacterial agents.[10][11]
-
Antitumor Agents: The pyrrole structure is integral to several antitumor compounds. The ability to functionalize both the nitrogen and the bromine-substituted carbon allows for the creation of diverse libraries of compounds for screening, such as the synthesis of 5-bromo-7-azaindolin-2-one derivatives which have shown promise in cancer research.[12]
-
Heterocyclic Synthesis: The compound is a precursor for more complex heterocyclic systems. For example, it can be used in reactions to construct fused-ring systems like pyrrolo[1,2-c]pyrimidines, which have applications in CNS disorder treatments.[13]
Caption: Versatility as a scaffold for chemical library synthesis.
Spectroscopic Characterization (Predicted)
For unambiguous identification, the following spectroscopic signatures are expected. While a definitive spectrum should be acquired for each synthesized batch, these predictions are based on the known structure and data from similar compounds.[12][13][14]
-
¹H NMR (in CDCl₃, 400 MHz):
-
~8.5-9.5 ppm: (broad singlet, 1H) - N-H proton.
-
~6.8-7.0 ppm: (doublet, 1H) - C4-H proton of the pyrrole ring.
-
~6.2-6.4 ppm: (doublet, 1H) - C3-H proton of the pyrrole ring.
-
~4.3 ppm: (quartet, 2H) - O-CH₂ protons of the ethyl group.
-
~1.3 ppm: (triplet, 3H) - CH₃ protons of the ethyl group.
-
-
¹³C NMR (in CDCl₃, 101 MHz):
-
~160-162 ppm: Carbonyl carbon (C=O) of the ester.
-
~125-130 ppm: C2 carbon of the pyrrole ring.
-
~115-120 ppm: C4 carbon of the pyrrole ring.
-
~110-115 ppm: C3 carbon of the pyrrole ring.
-
~95-100 ppm: C5 carbon bearing the bromine atom.
-
~60-62 ppm: O-CH₂ of the ethyl group.
-
~14-15 ppm: CH₃ of the ethyl group.
-
-
Mass Spectrometry (ESI+):
-
m/z: Expected [M+H]⁺ peaks at ~218.0 and ~220.0 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care.
GHS Hazard Identification: [5]
-
Pictogram: Warning
-
Hazard Statements:
Table 2: Recommended Safety and Handling Procedures
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[6] |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[6] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store under an inert gas as it may be sensitive to air, light, and moisture. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6] |
| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[6] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. echemi.com [echemi.com]
- 3. bio-fount.com [bio-fount.com]
- 4. This compound CAS#: 740813-37-0 [amp.chemicalbook.com]
- 5. This compound | C7H8BrNO2 | CID 59559613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scispace.com [scispace.com]
- 9. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2- c ]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00245A [pubs.rsc.org]
- 14. Pyrrole-2-carboxylic acid(634-97-9) IR Spectrum [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-1H-pyrrole-2-carboxylate
For researchers, scientists, and professionals in drug development, the strategic synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, pyrrole derivatives are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules. This guide provides a detailed technical overview of the synthesis of Ethyl 5-bromo-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry. We will explore a robust pathway, delving into the mechanistic rationale behind the procedural choices and addressing the critical challenge of achieving regioselectivity in the bromination step.
I. Strategic Approach to the Synthesis
The synthesis of this compound is most effectively approached in two key stages:
-
Synthesis of the Precursor: Preparation of Ethyl 1H-pyrrole-2-carboxylate.
-
Regioselective Bromination: Introduction of a bromine atom at the C5 position of the pyrrole ring.
This guide will present a reliable and scalable method for the synthesis of the precursor, followed by a detailed analysis of the challenges and solutions for achieving the desired C5-bromination, a non-trivial transformation due to the electronic nature of the pyrrole ring and the directing effect of the C2-ester substituent.
Part 1: Synthesis of the Precursor, Ethyl 1H-pyrrole-2-carboxylate
A robust and well-documented method for the synthesis of Ethyl 1H-pyrrole-2-carboxylate is the acylation of pyrrole with trichloroacetyl chloride, followed by reaction with sodium ethoxide. This procedure, detailed in Organic Syntheses, is favored for its high yield and scalability.[1]
Reaction Pathway:
Caption: Synthesis of Ethyl 1H-pyrrole-2-carboxylate.
Experimental Protocol: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
This two-step protocol is adapted from a procedure published in Organic Syntheses.[1]
Step 1: Synthesis of 2-(Trichloroacetyl)pyrrole
-
To a stirred solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 mL) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add a solution of freshly distilled pyrrole (1.2 moles) in anhydrous diethyl ether (640 mL) dropwise over 3 hours. The reaction is exothermic and will cause the mixture to reflux.
-
After the addition is complete, continue stirring for 1 hour.
-
Slowly add a solution of potassium carbonate (0.724 moles) in water (300 mL) through the dropping funnel.
-
Separate the layers and dry the organic phase with magnesium sulfate.
-
Remove the solvent by distillation, and dissolve the residue in hexane.
-
Cool the solution on ice to induce crystallization. Collect the solid by filtration to yield 2-(trichloroacetyl)pyrrole.
Step 2: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
-
In a three-necked flask equipped with a mechanical stirrer, dissolve sodium metal (0.44 g-atom) in anhydrous ethanol (300 mL).
-
Once the sodium has completely dissolved, add 2-(trichloroacetyl)pyrrole (0.35 moles) portionwise over 10 minutes.
-
Stir the solution for 30 minutes after the addition is complete.
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Partition the oily residue between diethyl ether (200 mL) and 3 N hydrochloric acid (25 mL).
-
Separate the ether layer, and wash the aqueous layer with diethyl ether (100 mL).
-
Combine the ether extracts, wash with saturated sodium bicarbonate solution, dry with magnesium sulfate, and concentrate by distillation.
-
Fractionally distill the residue under reduced pressure to obtain Ethyl 1H-pyrrole-2-carboxylate.
| Parameter | Value |
| Yield of 2-(Trichloroacetyl)pyrrole | 77-80% |
| Yield of Ethyl 1H-pyrrole-2-carboxylate | 91-92% |
| Boiling Point of Product | 125–128 °C at 25 mm Hg |
Table 1: Quantitative data for the synthesis of Ethyl 1H-pyrrole-2-carboxylate.[1]
Mechanistic Insights
The first step is a Friedel-Crafts acylation of the electron-rich pyrrole ring. The reaction proceeds readily without a Lewis acid catalyst due to the high reactivity of pyrrole. The second step involves the reaction of the trichloromethyl ketone with sodium ethoxide, which acts as both a nucleophile and a base, leading to the formation of the ethyl ester.
Part 2: Regioselective C5-Bromination of Ethyl 1H-pyrrole-2-carboxylate
The bromination of Ethyl 1H-pyrrole-2-carboxylate is an electrophilic aromatic substitution. The regioselectivity of this reaction is a critical consideration. The C2-ester group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. This deactivation is more pronounced at the adjacent C3 and the remote C5 positions. Consequently, electrophilic substitution is generally favored at the C4 position.[2]
The Challenge of C5-Regioselectivity
Standard brominating agents, such as N-Bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF), typically yield the C4-brominated product as the major isomer when reacting with pyrroles bearing a C2-ester group.[2]
Caption: Typical outcome of standard bromination of Ethyl 1H-pyrrole-2-carboxylate.
A Solution for C5-Bromination: Tetrabutylammonium Tribromide (TBABr₃)
Research has shown that the use of Tetrabutylammonium tribromide (TBABr₃) can influence the regioselectivity of bromination on substituted pyrroles.[2][3] A study on the bromination of C2-acylated pyrroles demonstrated that while C2-carboxamides showed a high preference for C5-bromination with TBABr₃, the corresponding ethyl ester exhibited lower, yet still present, C5-selectivity.[2] This suggests that TBABr₃ is a promising reagent for achieving the desired C5-brominated product, although optimization may be required to improve the regioselectivity for the ester substrate.
Proposed Reaction Pathway for C5-Bromination:
Caption: Proposed regioselective C5-bromination using TBABr₃.
General Experimental Protocol: C5-Bromination with TBABr₃
The following is a general procedure for the bromination of a 2-substituted pyrrole using TBABr₃, as described in the literature.[2]
-
To a solution of Ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in dichloromethane (CH₂Cl₂), add Tetrabutylammonium tribromide (TBABr₃) (1.0 equivalent) at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂SO₃).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the crude product with dichloromethane.
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to provide the crude product mixture.
-
Purify the crude product by column chromatography to separate the C5 and C4-brominated isomers.
| Parameter | Value |
| Brominating Agent | Tetrabutylammonium tribromide (TBABr₃) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | Room Temperature |
| Reaction Time | 1 hour |
Table 2: General reaction conditions for C5-bromination with TBABr₃.[2]
Mechanistic Considerations for Regioselectivity
The precise mechanism for the altered regioselectivity with TBABr₃ for C2-ester substituted pyrroles is not fully elucidated but may involve several factors. The larger steric bulk of the TBABr₃ reagent compared to NBS might disfavor attack at the more sterically accessible C4 position. Additionally, the nature of the brominating species generated from TBABr₃ in solution could differ from that of NBS, potentially leading to a different transition state for the electrophilic attack that favors the C5 position. Further investigation into the kinetics and computational modeling of the transition states would be beneficial for a more complete understanding.
Conclusion
The synthesis of this compound presents an interesting challenge in controlling regioselectivity. While the preparation of the starting material, Ethyl 1H-pyrrole-2-carboxylate, can be achieved in high yield through a reliable, scalable protocol, the subsequent bromination requires careful consideration of the reagents and reaction conditions. Standard bromination methods tend to favor the formation of the undesired C4-bromo isomer. The use of Tetrabutylammonium tribromide offers a promising, albeit not perfectly selective for esters, avenue for achieving the desired C5-bromination. This technical guide provides a solid foundation for researchers to approach this synthesis, with the understanding that further optimization of the bromination step may be necessary to maximize the yield of the target compound.
References
An In-depth Technical Guide to Ethyl 5-bromo-1H-pyrrole-2-carboxylate: Synthesis, Properties, and Applications
Foreword: The Strategic Importance of Halogenated Heterocycles
In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds represent a cornerstone of molecular design. The introduction of a halogen atom, such as bromine, into a heterocyclic scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Ethyl 5-bromo-1H-pyrrole-2-carboxylate stands as a testament to the utility of this chemical strategy. This guide provides an in-depth exploration of this versatile building block, from its synthetic origins and mechanistic underpinnings to its characterization and role as a pivotal intermediate in the development of advanced chemical entities. For researchers, scientists, and drug development professionals, a thorough understanding of this compound is not merely academic; it is a gateway to innovation.
Physicochemical Properties and Structural Elucidation
This compound is a substituted pyrrole derivative with the molecular formula C₇H₈BrNO₂.[1][2] Its molecular weight is approximately 218.05 g/mol .[1][2] The structural integrity of this molecule is key to its reactivity and utility.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | [1][2] |
| Molecular Weight | 218.05 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 740813-37-0 | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 93-94 °C | [2] |
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of expected spectroscopic data.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), and two doublets for the pyrrole ring protons. The presence of the electron-withdrawing bromine and ester groups will influence the chemical shifts of the pyrrole protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four distinct carbons of the pyrrole ring, with the carbon attached to the bromine atom showing a characteristic shift. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretches, the C=O stretch of the ester, and C-Br stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
The Genesis of a Key Intermediate: Synthesis of this compound
While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis logically follows the well-established principles of heterocyclic chemistry. The most direct and widely employed route involves the electrophilic bromination of a pre-functionalized pyrrole ring. This approach is a two-stage process, beginning with the synthesis of the parent ester, Ethyl 1H-pyrrole-2-carboxylate.
Stage 1: Synthesis of the Precursor, Ethyl 1H-pyrrole-2-carboxylate
The synthesis of Ethyl 1H-pyrrole-2-carboxylate is a well-documented procedure, with methods such as the Paal-Knorr pyrrole synthesis being historically significant for the formation of the pyrrole ring itself. A common and scalable laboratory preparation involves the acylation of pyrrole. A robust method is detailed in Organic Syntheses, which provides a reliable pathway for producing this key precursor.[4]
Figure 1: Synthetic pathway to Ethyl 1H-pyrrole-2-carboxylate.
Stage 2: Selective Bromination of the Pyrrole Ring
The introduction of a bromine atom onto the pyrrole ring is achieved through electrophilic aromatic substitution. The pyrrole ring is highly activated towards electrophiles, with a strong preference for substitution at the C2 and C5 positions due to the stabilization of the cationic intermediate (the arenium ion).
The Reagent of Choice: N-Bromosuccinimide (NBS)
While molecular bromine (Br₂) can be used, it is often too reactive and can lead to polysubstitution and side reactions. N-Bromosuccinimide (NBS) is the preferred reagent for a more controlled and selective bromination of electron-rich heterocycles like pyrrole.
The Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are typically used to prevent side reactions with water or other protic species.
-
Temperature: The reaction is highly exothermic. Performing the bromination at low temperatures (e.g., -78 °C to 0 °C) is crucial to control the reaction rate and enhance the selectivity for mono-bromination over the formation of 2,5-dibromo-1H-pyrrole-2-carboxylate.
-
Stoichiometry: A precise 1:1 molar ratio of Ethyl 1H-pyrrole-2-carboxylate to NBS is employed to favor the mono-brominated product.
Reaction Mechanism:
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. NBS serves as a source of an electrophilic bromine species, which is attacked by the electron-rich C5 position of the pyrrole ring. The ester group at the C2 position directs the incoming electrophile to the C5 position.
Figure 2: Mechanism of bromination of Ethyl 1H-pyrrole-2-carboxylate with NBS.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for the bromination of pyrroles.
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
The Role of this compound in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block for the synthesis of more complex, biologically active molecules. The presence of the bromine atom provides a handle for further chemical transformations, most notably through cross-coupling reactions.
Key Applications:
-
Synthesis of Marine Alkaloids: Bromopyrrole alkaloids, a class of natural products isolated from marine sponges, exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Synthetic derivatives of these alkaloids are of great interest, and this compound serves as a key starting material.[5]
-
Development of Novel Antibacterial Agents: The pyrrole scaffold is a common feature in many antibacterial compounds. The bromo-substituted pyrrole can be elaborated to introduce pharmacophores that target bacterial enzymes or cellular processes.
-
Kinase Inhibitors: The pyrrole nucleus is a privileged scaffold in the design of kinase inhibitors for the treatment of cancer and other diseases. The bromine atom can be utilized to modulate the binding affinity and selectivity of these inhibitors.
Figure 3: Applications of this compound in medicinal chemistry.
Safety and Handling
This compound is an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a key enabler of innovation in the chemical and pharmaceutical sciences. Its straightforward synthesis, coupled with the versatility of the bromine substituent for further functionalization, ensures its continued importance as a building block for the creation of novel molecules with diverse applications. As our understanding of disease pathways and material properties deepens, the strategic use of such well-defined, functionalized heterocycles will undoubtedly lead to the discovery of the next generation of therapeutics and advanced materials.
References
An In-depth Technical Guide to Ethyl 5-bromo-1H-pyrrole-2-carboxylate: Synthesis, Reactivity, and Applications
Executive Summary
Ethyl 5-bromo-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique structure, featuring a reactive bromine atom at the C5 position and an activating ester group at C2, renders it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, explores its key chemical transformations with a focus on palladium-catalyzed cross-coupling reactions, and highlights its applications in the development of novel therapeutic agents and functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous natural products and biologically active compounds, including heme, chlorophyll, and various alkaloids.[1] In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Consequently, synthetic derivatives of pyrrole are cornerstones in the design of novel therapeutics with diverse activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2]
This compound emerges as a particularly valuable derivative. The electron-withdrawing ethyl carboxylate group at the C2 position modulates the reactivity of the pyrrole ring, while the bromine atom at the C5 position serves as a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. This strategic placement of functional groups allows for the regioselective elaboration of the pyrrole core, making it an indispensable intermediate in multi-step synthetic campaigns.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and spectral properties is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.[3]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 740813-37-0 |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 93-94 °C |
Spectroscopic Data (Predicted)
-
¹H NMR Spectroscopy: The proton spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the pyrrole ring. Due to the electronegativity of the bromine atom, the proton at the C4 position (adjacent to the bromine) would appear further downfield than the proton at the C3 position. The ethyl ester group will present as a quartet and a triplet in the upfield region. The N-H proton will appear as a broad singlet, typically at a high chemical shift.
-
Predicted Shifts (CDCl₃): ~9.5 (br s, 1H, NH), ~6.9 (d, 1H, H4), ~6.2 (d, 1H, H3), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃).
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show four distinct signals for the pyrrole ring carbons. The C5 carbon directly attached to the bromine will be significantly shifted upfield due to the heavy atom effect. The C2 carbon, attached to the ester, will be downfield. The carbonyl carbon of the ester will appear at the lowest field (~160 ppm).
-
Predicted Shifts (CDCl₃): ~160 (C=O), ~125 (C2), ~122 (C4), ~115 (C3), ~97 (C5), ~61 (OCH₂), ~14 (CH₃).
-
Synthesis of this compound
The synthesis of the title compound is most efficiently achieved through a two-step sequence starting from commercially available pyrrole: acylation to introduce the ethyl ester functionality, followed by regioselective bromination.
Synthetic Workflow Overview
The overall synthetic strategy involves the initial preparation of the precursor, ethyl 1H-pyrrole-2-carboxylate, which is then subjected to electrophilic bromination.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
The introduction of the carboxylate group at the C2 position of pyrrole can be accomplished via Friedel-Crafts acylation chemistry. A robust method involves the reaction of pyrrole with trichloroacetyl chloride, followed by reaction of the resulting ketone with sodium ethoxide.[5]
Experimental Protocol:
-
Acylation: To a stirred solution of trichloroacetyl chloride (1.1 eq) in anhydrous diethyl ether at 0 °C, add a solution of freshly distilled pyrrole (1.0 eq) in anhydrous diethyl ether dropwise over 3 hours. The reaction is exothermic and may reflux.
-
Work-up: After the addition is complete, stir for an additional hour. Add aqueous potassium carbonate solution to neutralize the mixture. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-pyrrolyl trichloromethyl ketone.
-
Esterification: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol. To this solution, add the 2-pyrrolyl trichloromethyl ketone (1.0 eq) portionwise.
-
Final Isolation: After stirring for 30 minutes, concentrate the reaction mixture. Partition the residue between diethyl ether and dilute hydrochloric acid. Separate the organic layer, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by vacuum distillation to afford ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.[5]
Step 2: Bromination of Ethyl 1H-pyrrole-2-carboxylate
The pyrrole ring is highly activated towards electrophilic substitution. The electron-withdrawing ester at C2 directs substitution to the C4 and C5 positions. Due to steric hindrance and the electronic nature of the ring, bromination occurs preferentially at the C5 position.
Experimental Protocol:
-
Reaction Setup: Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetic acid and carbon tetrachloride. Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the cooled pyrrole solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion & Isolation: Stir the reaction mixture at room temperature until the bromine color disappears (typically 2-4 hours). The product often precipitates from the reaction mixture.
-
Purification: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/ligroine) to yield this compound as a crystalline solid.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound lies in the reactivity of its C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, providing access to a vast array of substituted pyrroles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most important reaction of this substrate, enabling the formation of a C(sp²)-C(sp²) bond by coupling with an organoboron reagent. This reaction is fundamental for constructing biaryl and heteroaryl structures prevalent in pharmaceuticals.
Reaction Mechanism Overview:
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrrole.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki Coupling:
The following protocol is a generalized procedure based on methods reported for similar bromo-heterocyclic substrates.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand like SPhos or XPhos.
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water. Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-pyrrole-2-carboxylate.
Applications in Drug Discovery and Materials Science
The 5-aryl-1H-pyrrole-2-carboxylate core, readily accessible from this compound, is a key structural motif in a multitude of biologically active compounds.
Role as a Key Intermediate in Pharmaceutical Synthesis
This building block is instrumental in the synthesis of compounds targeting a range of diseases. For instance, substituted pyrrole-2-carboxamides have been investigated as potent antibacterial agents. The ability to easily introduce various aryl and heteroaryl groups at the C5 position via Suzuki coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: Workflow illustrating the use of the title compound in drug discovery.
Application in Materials Science
Beyond pharmaceuticals, the pyrrole core is a component of various organic functional materials. The extended π-systems created by coupling aryl groups to the pyrrole ring can give rise to compounds with interesting photophysical properties, making them candidates for use as organic fluorescent materials and components in organic electronics.
Conclusion
This compound is a high-value, versatile building block that provides a reliable entry point to a wide range of complex, functionalized pyrrole derivatives. Its straightforward synthesis and predictable reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, have cemented its importance in modern synthetic chemistry. For researchers in drug discovery and materials science, mastering the chemistry of this intermediate opens up a vast chemical space for the design and synthesis of novel, high-impact molecules. Future research will likely continue to expand its utility in other coupling methodologies and in the development of increasingly complex and potent bioactive compounds.
References
A Spectroscopic Guide to Ethyl 5-bromo-1H-pyrrole-2-carboxylate: Structure, Interpretation, and Experimental Best Practices
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrroles
The pyrrole ring is a foundational heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Ethyl 5-bromo-1H-pyrrole-2-carboxylate is a key synthetic intermediate, valued for its specific substitution pattern which allows for further chemical modifications. Accurate and comprehensive spectroscopic characterization is paramount for verifying its structure, assessing purity, and ensuring the success of subsequent synthetic steps.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the IUPAC name this compound and CAS number 740813-37-0, dictates its spectroscopic signature.[2] The molecule consists of a five-membered pyrrole ring, substituted at the C2 position with an ethyl carboxylate group and at the C5 position with a bromine atom. The presence of the electron-withdrawing ester group and the halogen atom significantly influences the electron density distribution within the pyrrole ring, which is directly observable in its NMR spectra.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the N-H proton, the two pyrrole ring protons, and the protons of the ethyl ester group.
Expected Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | 9.0 - 12.0 | broad singlet | - | The N-H proton of pyrroles is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange. |
| H-3 | 6.8 - 7.2 | doublet | ~3-4 | This proton is adjacent to H-4 and is deshielded by the electron-withdrawing ester group at C2. |
| H-4 | 6.2 - 6.6 | doublet | ~3-4 | This proton is coupled to H-3 and is influenced by both the ester and the bromine atom, though to a lesser extent than H-3. |
| -CH₂- (ethyl) | 4.1 - 4.4 | quartet | ~7 | These protons are adjacent to the three protons of the methyl group and are deshielded by the adjacent oxygen atom. |
| -CH₃ (ethyl) | 1.2 - 1.5 | triplet | ~7 | These protons are coupled to the two protons of the methylene group. |
Causality Behind Experimental Choices in ¹H NMR:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its good solubilizing power and relatively clean spectral window. However, for observing the N-H proton, which can undergo exchange with residual water, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it forms a hydrogen bond with the N-H proton, resulting in a sharper signal.[3]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine characterization. For more detailed structural elucidation, 2D NMR experiments like COSY (Correlation Spectroscopy) can be employed to confirm the coupling relationships between adjacent protons, particularly between H-3 and H-4.
Step-by-Step Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a 30-45° pulse angle to ensure a good signal-to-noise ratio without saturating the signals.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak).
-
Integrate the signals to determine the relative number of protons for each peak.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.
Expected Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | 160 - 165 | The carbonyl carbon of an ester is highly deshielded. |
| C-2 | 125 - 130 | This carbon is attached to the electron-withdrawing ester group. |
| C-5 | 110 - 115 | The bromine atom at this position causes a downfield shift compared to an unsubstituted pyrrole. |
| C-3 | 115 - 120 | This carbon is adjacent to the ester-substituted carbon. |
| C-4 | 110 - 115 | This carbon is adjacent to the bromine-substituted carbon. |
| -CH₂- (ethyl) | 60 - 65 | This carbon is attached to the deshielding oxygen atom. |
| -CH₃ (ethyl) | 14 - 16 | This is a typical chemical shift for a terminal methyl group. |
Self-Validating Protocols in ¹³C NMR:
To ensure the accuracy of peak assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (like C-2, C-5, and the carbonyl carbon) will be absent. This allows for unambiguous differentiation of carbon types.
Caption: Workflow for validating ¹³C NMR peak assignments using a DEPT-135 experiment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3300 - 3500 | Medium-Sharp | Stretching |
| C-H (aromatic) | 3100 - 3150 | Medium | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=O (ester) | 1680 - 1710 | Strong | Stretching |
| C=C (aromatic) | 1500 - 1600 | Medium | Stretching |
| C-N | 1250 - 1350 | Medium | Stretching |
| C-O (ester) | 1100 - 1300 | Strong | Stretching |
| C-Br | 500 - 600 | Medium-Strong | Stretching |
Interpreting the IR Spectrum: The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the ester carbonyl group. The N-H stretching vibration will appear as a relatively sharp peak in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine in a non-hydrogen-bonded state (in dilute solution) or a broader peak if hydrogen bonding is present (in the solid state or concentrated solution).[4]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Molecular Ion Peaks:
The molecular weight of this compound is 218.05 g/mol .[2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity:
-
[M]⁺: m/z ≈ 217 (containing ⁷⁹Br)
-
[M+2]⁺: m/z ≈ 219 (containing ⁸¹Br)
This characteristic isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule. Predicted m/z values for various adducts are also available.[5]
Fragmentation Pathways:
The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent.[6] For this compound, common fragmentation pathways under Electron Ionization (EI) are expected to include:
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z ≈ 172/174.
-
Loss of the entire ethyl ester group (-COOCH₂CH₃): This would lead to a fragment at m/z ≈ 144/146.
-
Loss of bromine: A fragment ion corresponding to the loss of the bromine atom would be observed at m/z ≈ 138.
Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Conclusion
References
- 1. rsc.org [rsc.org]
- 2. This compound | C7H8BrNO2 | CID 59559613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C7H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Ethyl 5-bromo-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Ethyl 5-bromo-1H-pyrrole-2-carboxylate, as a functionalized pyrrole derivative, serves as a valuable building block in the synthesis of more complex biologically active molecules.[3] Its effective and safe utilization in research and development hinges on a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in authoritative safety data and field-proven laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][6][7]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[4]
These classifications necessitate careful handling to avoid direct contact and inhalation.
GHS Hazard Summary Table
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Warning |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
| Warning |
Data sourced from PubChem and ECHA C&L Inventory.[4][5]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | PubChem[4] |
| Molecular Weight | 218.05 g/mol | PubChem[4] |
| Appearance | Beige solid | Thermo Fisher Scientific[8] |
| Melting Point | 93-94 °C | ECHEMI[5] |
| Solubility | No data available |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[9] A chemical fume hood is strongly recommended, especially when working with the solid for extended periods or when there is a potential for dust generation.
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent skin, eye, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 or European Standard EN166 are mandatory.[8][10] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as disposable nitrile gloves, should be worn.[10] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin.
-
Lab Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and kept buttoned to provide maximum skin coverage.[10]
-
Clothing: Long pants and closed-toe, closed-heel shoes are required to protect the lower body and feet.[10]
-
-
Respiratory Protection:
-
Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection may not be necessary.[6][8]
-
If engineering controls are not sufficient or during large-scale operations or emergency situations, a NIOSH-approved respirator is required.[10][12] The type of respirator will depend on the potential exposure concentration and must be selected in accordance with a respiratory protection program.
-
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE when handling this compound.
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[9]
-
Avoid the formation of dust and aerosols.[9]
-
Do not eat, drink, or smoke in the work area.
-
Ensure adequate ventilation of the area.[9]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[9]
-
Store in a cool place.
-
The product may be light-sensitive; therefore, storage in a light-resistant container is advisable.
-
Store locked up or in an area accessible only to qualified or authorized personnel.
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]
Accidental Release Measures
Personal Precautions:
-
Avoid substance contact and inhalation of dust.
-
Ensure adequate ventilation.
-
Evacuate the danger area and consult an expert.
Environmental Precautions:
-
Prevent the product from entering drains.
Methods for Cleaning Up:
-
Cover drains.
-
Carefully take up the material without generating dust.
-
Place in a suitable, labeled container for disposal.
-
Clean the affected area thoroughly.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13] Water spray can also be used.
-
Specific Hazards: Hazardous combustion products may include carbon oxides and nitrogen oxides (NOx).
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[13]
Emergency Response Workflow
Caption: General emergency response workflow for exposure to this compound.
Toxicological Information
Disposal Considerations
Dispose of this material and its container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8] Contaminated packaging should be disposed of in the same manner as the product.
References
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. bio-fount.com [bio-fount.com]
- 4. This compound | C7H8BrNO2 | CID 59559613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. echemi.com [echemi.com]
A Technical Guide to Ethyl 5-bromo-1H-pyrrole-2-carboxylate: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Ethyl 5-bromo-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its commercial availability, crucial quality specifications, synthetic methodologies, and significant applications, with a focus on its role in the development of novel therapeutic agents.
Commercial Availability and Specifications
This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, catering to both academic research and industrial-scale drug development.
When sourcing this reagent, it is crucial to consider the purity and specifications offered by different vendors. The typical purity for commercially available this compound is ≥95%, with many suppliers also offering higher purity grades (≥97%).
Below is a summary of representative commercial suppliers and their typical product specifications:
| Supplier | Catalog Number | Purity Specification | Storage Conditions |
| AKSci | 1498AC | ≥95% | Store long-term in a cool, dry place[1] |
| BLD Pharm | - | - | Keep in dark place, inert atmosphere, store in freezer, under -20°C[2] |
| AbacipharmTech | BD1769740 | - | - |
| Sunway Pharm Ltd | - | 97% | Sealed in dry, Room Temperature[3] |
| AccelaChem | - | - | For R&D use only[4] |
Note: This table is not exhaustive and is intended to provide a representative sample of available suppliers. It is always recommended to consult the supplier's certificate of analysis for lot-specific data.
Molecular and Physicochemical Properties
A thorough understanding of the compound's properties is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 740813-37-0 | PubChem[5] |
| Molecular Formula | C₇H₈BrNO₂ | PubChem[5] |
| Molecular Weight | 218.05 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| Appearance | White to off-white crystalline powder | General observation |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. A common synthetic strategy is the esterification of pyrrole-2-carboxylic acid followed by regioselective bromination.
A foundational method for the synthesis of the precursor, ethyl 1H-pyrrole-2-carboxylate, is well-documented in Organic Syntheses. This procedure involves the acylation of pyrrole with trichloroacetyl chloride, followed by reaction with sodium ethoxide[6].
The subsequent bromination at the 5-position is a critical step. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. The ester group at the 2-position deactivates this position and the adjacent 3-position towards electrophilic attack, directing the incoming electrophile (bromine) to the 5-position.
Generalized Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Synthetic Protocol (Illustrative):
Part A: Synthesis of Ethyl 1H-pyrrole-2-carboxylate (Precursor)
This protocol is adapted from a procedure in Organic Syntheses[6].
-
Acylation of Pyrrole: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve trichloroacetyl chloride in anhydrous diethyl ether. Cool the solution in an ice bath. Add a solution of freshly distilled pyrrole in anhydrous ether dropwise with stirring. The reaction is exothermic and will cause the mixture to reflux.
-
Work-up: After the addition is complete, stir the mixture for an additional hour. Slowly add a solution of potassium carbonate in water to neutralize the reaction. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Ethanolysis: Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol. Add the crude 2-pyrrolyl trichloromethyl ketone portionwise to the sodium ethoxide solution.
-
Final Work-up and Purification: After the reaction is complete, concentrate the solution to dryness. Partition the residue between ether and dilute hydrochloric acid. Separate the ether layer, wash with saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate. Purify the crude product by vacuum distillation to yield ethyl 1H-pyrrole-2-carboxylate.
Part B: Bromination to this compound
-
Reaction Setup: Dissolve the synthesized ethyl 1H-pyrrole-2-carboxylate in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Brominating Agent: Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS), to the solution at room temperature or below, while protecting the reaction from light.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the starting material is consumed, quench the reaction with a reducing agent like sodium thiosulfate solution. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities[7]. This compound, with its reactive handles (the ester and the bromo-substituent), serves as a versatile building block for the synthesis of more complex molecules.
The bromine atom at the 5-position is particularly useful for introducing further diversity into the molecule through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
This synthetic versatility makes this compound a valuable starting material for the synthesis of compounds with potential therapeutic applications, including:
-
Antibacterial agents: The indole-2-carboxamide scaffold, which can be derived from pyrrole precursors, has shown significant antibacterial activity[8].
-
Antifungal agents: Pyrrole-based enaminones are used as building blocks for the synthesis of indolizines and pyrrolo[1,2-a]pyrazines, which have demonstrated potent antifungal activity[9].
-
Anticancer agents: The pyrrole ring system is a component of various compounds with antitumor properties[7].
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation[5]
-
H319: Causes serious eye irritation[5]
-
H335: May cause respiratory irritation[5]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.
Conclusion
This compound is a commercially accessible and synthetically versatile building block of significant importance to the research and drug development community. Its utility in the construction of diverse molecular architectures, particularly those with therapeutic potential, underscores its value in modern medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective application in the laboratory.
References
- 1. 740813-37-0 this compound AKSci 1498AC [aksci.com]
- 2. 740813-37-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - CAS:740813-37-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. 740813-37-0,Ethyl 5-Bromopyrrole-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. This compound | C7H8BrNO2 | CID 59559613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scispace.com [scispace.com]
- 8. d-nb.info [d-nb.info]
- 9. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Pyrrole-Based Keap1-Nrf2 Inhibitors
Introduction: Targeting the Guardian of Cellular Homeostasis
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant and cytoprotective response.[1][2] Under normal physiological conditions, Keap1, an E3 ubiquitin ligase substrate adaptor, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low basal levels of Nrf2.[3] However, in the presence of oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[3][4] This transcriptional activation leads to the production of a battery of protective enzymes and proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]
Dysregulation of the Keap1-Nrf2 pathway is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and chronic inflammatory conditions.[5] Consequently, the development of small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to harness the body's innate defense mechanisms.[4][6] These inhibitors can mimic the effects of oxidative stress by preventing Keap1-mediated degradation of Nrf2, leading to its accumulation and the subsequent activation of the ARE-driven gene expression.[7]
This application note provides a detailed guide for the synthesis and evaluation of a potent class of Keap1-Nrf2 inhibitors based on a 5-phenyl-1H-pyrrole-2-carboxylic acid scaffold. We will utilize Ethyl 5-bromo-1H-pyrrole-2-carboxylate as a versatile and commercially available starting material, demonstrating its utility in the construction of these valuable pharmacological tools.
The Keap1-Nrf2 Signaling Pathway
The intricate regulation of Nrf2 by Keap1 is a cornerstone of cellular defense. The following diagram illustrates this critical signaling cascade.
Caption: The Keap1-Nrf2 signaling pathway and points of intervention.
Synthetic Protocol: From Building Block to Bioactive Inhibitor
The following protocol details a two-step synthesis of a representative Keap1-Nrf2 inhibitor, 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, starting from this compound. The choice of the 4-fluorophenyl group is illustrative; various other aryl or heteroaryl boronic acids can be employed to explore structure-activity relationships (SAR).
Step 1: Suzuki-Miyaura Cross-Coupling
This reaction facilitates the formation of a carbon-carbon bond between the pyrrole ring and the phenyl group, a key transformation in the synthesis of many biologically active compounds.[8][9]
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
This compound
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add DME (10 mL) and deionized water (2.5 mL) to the flask.
-
Degas the resulting mixture by bubbling the inert gas through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture under a positive flow of the inert gas.
-
Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate as a solid.
Characterization (Expected):
-
¹H NMR: Resonances corresponding to the ethyl ester protons, the pyrrole ring protons, and the aromatic protons of the 4-fluorophenyl group.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product.
Step 2: Saponification to the Carboxylic Acid
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is a common functional group in Keap1-Nrf2 inhibitors, as it can form key interactions with the Keap1 protein.
Materials and Reagents:
-
Ethyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Ethyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate (1.0 mmol) in a mixture of THF (5 mL), MeOH (2.5 mL), and water (2.5 mL) in a round-bottom flask.
-
Add lithium hydroxide (2.0 mmol, 2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Remove the THF and MeOH under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and wash with ethyl acetate (10 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid as a solid.
Characterization (Expected):
-
¹H NMR: Disappearance of the ethyl ester signals and the appearance of a broad singlet for the carboxylic acid proton.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the final product.
| Compound | Starting Material | Reagents | Yield (Typical) |
| Ethyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate | This compound | 4-Fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 70-85% |
| 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid | Ethyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate | LiOH or NaOH | >90% |
Protocol for Biological Evaluation: Assessing Inhibitor Potency
Once synthesized and purified, the compound's ability to inhibit the Keap1-Nrf2 interaction and activate the Nrf2 pathway in cells must be evaluated.
Protocol 1: Keap1-Nrf2 Fluorescence Polarization (FP) Assay
This biochemical assay directly measures the ability of a test compound to disrupt the interaction between the Keap1 protein and a fluorescently labeled peptide derived from Nrf2.[5][10][11]
Principle:
A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling is restricted, leading to a high polarization value. An effective inhibitor will displace the fluorescent peptide from Keap1, causing a decrease in polarization.
Materials and Reagents:
-
Recombinant human Keap1 Kelch domain protein
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer Nrf2 peptide)[1]
-
Assay buffer (e.g., HEPES-based buffer)
-
Synthesized inhibitor compound
-
DMSO (for dissolving the inhibitor)
-
Black, non-binding 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).
-
Create a serial dilution of the inhibitor in the assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
Inhibitor solution at various concentrations (or DMSO for control wells)
-
Fluorescently labeled Nrf2 peptide (at a final concentration optimized for the assay, e.g., 2 nM)
-
Keap1 protein (at a final concentration that gives a significant polarization window, e.g., 6 nM)
-
-
Include control wells:
-
Pmin (Minimum Polarization): Fluorescent peptide in buffer without Keap1.
-
Pmax (Maximum Polarization): Fluorescent peptide and Keap1 in buffer with DMSO.
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[1]
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (P_sample - P_min) / (P_max - P_min))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Nrf2 Target Gene Expression Analysis by qPCR
This cell-based assay determines if the inhibitor can activate the Nrf2 pathway in a cellular context by measuring the upregulation of Nrf2 target genes.[7][12]
Materials and Reagents:
-
A suitable human cell line (e.g., HepG2 or A549)
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor (and a DMSO vehicle control) for a specified period (e.g., 6-24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Caption: Workflow for analyzing Nrf2 target gene expression by qPCR.
Conclusion and Future Directions
The synthetic route and evaluation protocols detailed in this application note provide a robust framework for researchers to synthesize and characterize novel Keap1-Nrf2 PPI inhibitors. The use of this compound as a starting material offers a flexible and efficient entry point to a diverse range of potent inhibitors. By systematically modifying the aryl group introduced via the Suzuki coupling, researchers can conduct detailed structure-activity relationship studies to optimize inhibitor potency, selectivity, and pharmacokinetic properties. The combination of biochemical (FP) and cell-based (qPCR) assays ensures a thorough evaluation of the synthesized compounds, paving the way for the development of next-generation therapeutics targeting the Keap1-Nrf2 pathway for the treatment of a multitude of human diseases.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bio-protocol.org [bio-protocol.org]
Application Note: The Strategic Use of Ethyl 5-bromo-1H-pyrrole-2-carboxylate in the Synthesis of Novel Plasma Kallikrein Inhibitors
Introduction: Plasma Kallikrein as a Key Therapeutic Target
Plasma kallikrein (PKa) is a serine protease that plays a pivotal role in multiple physiological pathways, including the contact activation system of blood coagulation and the kinin-kallikrein system.[1][2] A key function of activated plasma kallikrein is the cleavage of high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator. In pathological states, uncontrolled plasma kallikrein activity can lead to excessive bradykinin production, resulting in increased vascular permeability, inflammation, and pain.
This mechanism is central to the pathophysiology of Hereditary Angioedema (HAE), a rare and debilitating genetic disorder characterized by recurrent, severe swelling attacks.[3][4] Consequently, the direct inhibition of plasma kallikrein has emerged as a leading therapeutic strategy for the prophylactic treatment of HAE and is being explored for other conditions like diabetic macular edema.[4][5] Several small molecule inhibitors targeting plasma kallikrein have been developed, with some reaching clinical trials and regulatory approval, validating PKa as a druggable target.[6][7][8][9]
The Pyrrole-2-Carboxylate Scaffold: A Privileged Core for Inhibitor Design
In the rational design of enzyme inhibitors, the selection of a core scaffold is critical. The scaffold must orient key pharmacophoric elements in a precise three-dimensional arrangement to achieve high-affinity binding to the target's active site. For plasma kallikrein, various heterocyclic structures have been investigated, with pyrrole-based motifs proving particularly effective.[10]
The pyrrole-2-carboxylate moiety serves as a rigid and versatile platform. The ester functional group can act as a hydrogen bond acceptor or be readily hydrolyzed to a carboxylic acid, which can then engage in crucial interactions with the enzyme or serve as a handle for further chemical elaboration. The pyrrole ring itself provides a stable aromatic core that can be substituted at multiple positions to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. Patents from leading pharmaceutical companies frequently describe compounds containing pyrrole, pyrazole, and other five-membered heterocycles as potent plasma kallikrein inhibitors.[10][11][12]
Ethyl 5-bromo-1H-pyrrole-2-carboxylate: A Strategic Starting Material
This compound is a particularly valuable building block for the synthesis of plasma kallikrein inhibitors.[13][14] Its utility stems from the strategic placement of its functional groups:
-
Ethyl Ester (C2-position): Provides a key interaction point or a synthetic handle for amide bond formation, a common feature in protease inhibitors.
-
Bromo Group (C5-position): Acts as a versatile reactive site, making it an ideal substrate for modern cross-coupling reactions. This allows for the efficient and modular construction of complex biaryl or heteroaryl structures, which are often required to occupy the various binding pockets (e.g., S1, S2) of the plasma kallikrein active site.
-
Pyrrole NH: Offers an additional site for substitution (N-alkylation or N-arylation), enabling further fine-tuning of the molecule's properties.[15]
The primary synthetic strategy employing this building block involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach a second aryl or heteroaryl ring system. This approach is highly favored in medicinal chemistry for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[16][17][18]
Experimental Protocol: Synthesis of a Biaryl-Pyrrole Intermediate via Suzuki Coupling
This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction to synthesize a core biaryl-pyrrole structure, a key intermediate for plasma kallikrein inhibitors.
Workflow Overview
The workflow describes the palladium-catalyzed coupling of this compound with an arylboronic acid to form a C-C bond, yielding a biaryl pyrrole ester.
Caption: Synthetic workflow for a plasma kallikrein inhibitor core.
Materials and Reagents
| Reagent | CAS Number | Supplier | Grade | Notes |
| This compound | 740813-37-0 | Major Suppliers | >97% | The key starting material. |
| 4-Methoxyphenylboronic acid | 5720-07-0 | Major Suppliers | >98% | Representative boronic acid partner. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 72287-26-4 | Major Suppliers | Catalyst Grade | Common, robust palladium catalyst. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Major Suppliers | Anhydrous, >99.5% | Inorganic base. |
| Toluene | 108-88-3 | Major Suppliers | Anhydrous, >99.8% | Organic solvent. |
| Ethanol | 64-17-5 | Major Suppliers | 200 Proof | Co-solvent. |
| Deionized Water | 7732-18-5 | - | 18 MΩ·cm | For aqueous phase. |
| Ethyl Acetate | 141-78-6 | Major Suppliers | ACS Grade | For extraction. |
| Brine (Saturated NaCl solution) | 7647-14-5 | Lab Prepared | - | For washing. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Major Suppliers | Anhydrous | For drying. |
| Silica Gel | 112926-00-8 | Major Suppliers | 230-400 mesh | For column chromatography. |
Step-by-Step Protocol
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (2.18 g, 10.0 mmol, 1.0 equiv).
-
Add 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol, 1.1 equiv).
-
Add sodium carbonate (2.65 g, 25.0 mmol, 2.5 equiv).
-
Causality Explanation: An excess of the boronic acid is used to ensure complete consumption of the starting bromide. The inorganic base is crucial for the transmetalation step of the Suzuki catalytic cycle.
-
-
Catalyst Addition and Degassing:
-
Add Pd(dppf)Cl₂ (0.366 g, 0.5 mmol, 5 mol%).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality Explanation: Palladium catalysts are oxygen-sensitive, and an inert atmosphere prevents catalyst degradation and ensures high catalytic activity. 5 mol% is a typical catalyst loading for this type of transformation.
-
-
Solvent Addition and Reaction:
-
Add Toluene (30 mL), Ethanol (10 mL), and Deionized Water (10 mL) via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Causality Explanation: The solvent mixture facilitates the dissolution of both organic and inorganic reagents. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add deionized water (30 mL) and ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Causality Explanation: The aqueous work-up removes the inorganic base and salts. Extraction with an organic solvent isolates the desired product. Washing with brine reduces the amount of water in the organic phase.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure biaryl-pyrrole intermediate.
-
Further Elaboration into a Final Inhibitor
The synthesized biaryl-pyrrole ester is a versatile intermediate. A typical subsequent step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base like lithium hydroxide. This acid can then be coupled with a variety of amine-containing fragments using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). These amine fragments are designed to interact with specific residues in the active site of plasma kallikrein, ultimately yielding a potent and selective inhibitor.
Conclusion
This compound is a high-value starting material for the synthesis of plasma kallikrein inhibitors. Its pre-installed ester functionality and reactive bromine atom allow for the rapid and modular assembly of complex molecular architectures through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling. The protocol detailed herein provides a reliable and rationalized approach for constructing the core structure of a new generation of potential therapeutics for HAE and other plasma kallikrein-mediated diseases.
References
- 1. Kallikrein inhibitors (BioCryst) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. WO2024173196A1 - Plasma kallikrein inhibitors - Google Patents [patents.google.com]
- 3. WO2021026182A1 - Process-scale synthesis of a plasma kallikrein inhibitor - Google Patents [patents.google.com]
- 4. Novel Plasma Kallikrein Inhibitors for Treating Hereditary Angioedema, Diabetic Macular Edema, and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcitynews.com [medcitynews.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of avoralstat, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of avoralstat, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, pharmacokinetics, and pharmacodynamics of avoralstat, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2021028645A1 - Plasma kallikrein inhibitors - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. BioCryst Pharmaceuticals Inc: Patent Filed for Plasma Kallikrein Inhibitors [pharmaceutical-technology.com]
- 13. This compound | C7H8BrNO2 | CID 59559613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PubChemLite - this compound (C7H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. mdpi.com [mdpi.com]
- 17. Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Ethyl 5-bromo-1H-pyrrole-2-carboxylate for the Development of Novel PRC1 Inhibitors
Introduction: The Rationale for Targeting Polycomb Repressive Complex 1 (PRC1)
The Polycomb group (PcG) of proteins forms two major epigenetic regulatory bodies: Polycomb Repressive Complex 1 (PRC1) and 2 (PRC2).[1][2] These complexes are critical for maintaining transcriptional repression, playing indispensable roles in embryonic development, cell fate determination, and stem cell self-renewal.[2][3] The core enzymatic activity of PRC1 is driven by the E3 ubiquitin ligase heterodimer, typically composed of RING1A or RING1B and a PCGF protein (like BMI1).[4][5][6] This complex catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), a key epigenetic mark associated with gene silencing.[1][3][7]
Dysregulation of PRC1 activity is a hallmark of numerous human cancers, including hematological malignancies and solid tumors.[1][8][9] Elevated expression of PRC1 components, particularly the oncoprotein BMI1, often correlates with aggressive disease, therapy resistance, and the maintenance of cancer stem cell populations.[5][9][10] Consequently, the development of small molecule inhibitors that can directly target and disrupt the enzymatic function of PRC1 has emerged as a promising therapeutic strategy.[5][11][12]
However, targeting the PRC1 E3 ligase activity presents significant challenges. The RING domains at the catalytic core are often small, compact, and lack the well-defined hydrophobic pockets typically exploited in drug design, making them difficult targets for inhibitor development.[11][12] This challenge necessitates innovative medicinal chemistry approaches, including the use of versatile chemical scaffolds that can be systematically modified to induce favorable binding interactions.
The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in drug discovery.[13][14] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have led to its incorporation into numerous blockbuster drugs, including atorvastatin (Lipitor) and sunitinib (Sutent).[13][15] In the context of PRC1 inhibitor design, a pyrrole core offers a rigid framework from which substituents can be projected to probe the protein surface and establish critical binding interactions.
This guide focuses on a key starting material, Ethyl 5-bromo-1H-pyrrole-2-carboxylate , and its strategic application in the synthesis of potent PRC1 inhibitors, drawing upon principles demonstrated in the successful development of first-in-class PRC1-targeting compounds.[16][17]
Strategic Utility of this compound
This compound is an ideal starting point for a structure-based drug design campaign against PRC1 for several compelling reasons:
-
The Pyrrole Core: Serves as a central scaffold, replacing less optimal cores (like thiophene) to improve properties such as solubility and binding affinity.[16]
-
The 2-Ethyl Carboxylate Group: This functional group has been shown to be critical for activity, likely forming key electrostatic or hydrogen-bonding interactions within the target protein.[16] It also provides a handle for further modification into amides or alcohols to modulate physicochemical properties.
-
The 5-Bromo Position: This is the most strategic feature of the molecule. The bromine atom is a versatile synthetic handle for introducing a wide array of chemical diversity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the systematic exploration of chemical space to identify substituents that can induce the formation of a binding pocket on the surface of RING1B, a key mechanism for potent inhibition.[11][12][18]
The overall strategy, therefore, is to use this building block to generate a library of analogs, assess their structure-activity relationship (SAR), and optimize for potent and selective inhibition of PRC1's E3 ligase activity.
Figure 1: High-level workflow from chemical synthesis to biological evaluation.
Experimental Protocols
Protocol 4.1: Synthesis of a PRC1 Inhibitor Analog via Suzuki Coupling
This protocol describes a representative Suzuki cross-coupling reaction to install an aromatic substituent at the 5-position of the pyrrole ring. This is a foundational step in building diversity from the starting material.
Rationale: The Suzuki reaction is chosen for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters, enabling rapid library generation. The palladium catalyst facilitates the coupling between the sp2-hybridized carbon of the C-Br bond and the sp2-hybridized carbon of the boronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Heat the reaction mixture to 80-90°C and stir vigorously under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 5-aryl-1H-pyrrole-2-carboxylate product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 4.2: In Vitro Biochemical Assay for PRC1 E3 Ligase Activity
Rationale: This assay directly measures the enzymatic activity of the PRC1 core complex (RING1B-BMI1) on its native substrate, the nucleosome. It is the primary screen to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds and is crucial for establishing SAR.[16]
Materials:
-
Recombinant human RING1B-BMI1 complex
-
Recombinant human nucleosomes
-
E1 Ubiquitin Activating Enzyme (UBA1)
-
E2 Ubiquitin Conjugating Enzyme (UbcH5c)
-
Biotinylated Ubiquitin
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Streptavidin-coated detection reagents (e.g., HTRF or AlphaLISA donor/acceptor beads)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further into the assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO (for positive and negative controls).
-
Prepare a master mix containing E1, E2, biotin-ubiquitin, and ATP in assay buffer. Add 4 µL of this mix to each well.
-
Prepare a second master mix containing the RING1B-BMI1 enzyme and nucleosome substrate.
-
Initiate the reaction by adding 4 µL of the enzyme/substrate mix to each well. For the negative control wells, add buffer without enzyme.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Stop the reaction by adding a quench buffer containing EDTA.
-
Add the detection reagents (e.g., HTRF acceptor beads conjugated to an anti-H2A antibody and donor beads conjugated to streptavidin) and incubate in the dark as per the manufacturer's instructions.
-
Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 2: Workflow for the in vitro PRC1 biochemical assay.
Protocol 4.3: Cellular Target Engagement Assay
Rationale: To confirm that the inhibitor is active in a biological context, its ability to reduce the global levels of H2AK119ub1 in a relevant cancer cell line must be assessed. This assay provides crucial evidence of on-target activity within cells.
Materials:
-
Leukemia cell line (e.g., K562, MOLM-13, or TEX cells[12][16])
-
Complete cell culture medium
-
Synthesized inhibitor compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western Blotting equipment
-
Primary antibodies: anti-H2AK119ub1, anti-total Histone H2A (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed the cancer cells in 6-well plates at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with increasing concentrations of the inhibitor compound (e.g., from 0.1 µM to 10 µM) for 24-48 hours. Include a DMSO-treated vehicle control.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H2AK119ub1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Validation: Strip the membrane and re-probe with an antibody for total H2A to ensure equal loading. Quantify the band intensities to determine the dose-dependent reduction in the H2AK119ub1 signal.
Data Interpretation: Building a Structure-Activity Relationship (SAR)
The development of potent inhibitors relies on the systematic analysis of how structural changes impact biological activity. By synthesizing a library of analogs from this compound and testing them in the biochemical assay, a clear SAR can be established.
| Compound ID | R Group at C5-Position | RING1B-BMI1 IC₅₀ (µM)[16] | Cellular H2Aub IC₅₀ (µM) | Notes |
| Scaffold | -Br | >1000 | >100 | Starting material, no activity. |
| Analog 1 | Phenyl | 50.5 ± 8.1 | ND | Basic substitution shows weak activity. |
| Analog 2 | 4-Indolyl | 8.3 ± 1.5 | ~20 | Indole group significantly improves potency. |
| RB-3 | 3,5-di(1H-indol-4-yl) | 1.8 ± 0.3 | ~5 | Optimized lead compound with dual indole substitution.[12][18] |
| RB-4 | (Modified Indole) | 0.9 ± 0.2 | ~2.5 | Further optimization leads to sub-micromolar potency.[16][17] |
ND: Not Determined. Data is representative and based on published findings for analogous series.
This table illustrates a typical optimization path. The initial substitution of the bromine with a simple phenyl group confers weak activity. Replacing it with an indole dramatically improves potency, and further exploration (e.g., adding a second indole group) leads to a highly potent lead compound, RB-3.[16] This demonstrates the power of using the 5-bromo position to systematically build affinity and achieve potent inhibition.
Conclusion
This compound is a highly valuable and strategic starting material for the discovery and development of novel PRC1 inhibitors. Its chemical functionality allows for the rapid and systematic exploration of chemical space around a privileged pyrrole core. By combining targeted synthesis—leveraging the versatility of the 5-bromo position—with robust biochemical and cellular screening protocols, researchers can efficiently navigate the challenging landscape of PRC1 inhibition and develop potent chemical probes and potential therapeutic agents for oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and Function of the Polycomb Repressive Complexes PRC1 and PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polycomb group proteins in cancer: multifaceted functions and strategies for modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRC1 Inhibitors - University of Michigan [available-inventions.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chromatin folding and nuclear architecture: PRC1 function in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-cancer analysis of polycomb repressive complex 1 (PRC1) in relation to prognosis and immunotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are BMI1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 12. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 14. scispace.com [scispace.com]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 16. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Introduction: The Versatility of a Privileged Scaffold
Ethyl 5-bromo-1H-pyrrole-2-carboxylate is a pivotal building block in the synthesis of complex organic molecules. The pyrrole core is a "privileged structure" frequently found in pharmaceuticals, natural products, and advanced materials.[1] The presence of the bromine atom at the C-5 position provides a reactive handle for derivatization, while the ethyl ester at C-2 serves as a key functional group for further transformations or as a modulating element for biological activity.
Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for the functionalization of this scaffold.[2][3] These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions with high functional group tolerance, making them indispensable tools for medicinal chemists and materials scientists.[1][2] This guide provides an in-depth analysis and detailed protocols for the most critical palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Core Mechanistic Principles of Palladium Cross-Coupling
At the heart of these transformations lies a common catalytic cycle involving palladium, which shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this fundamental cycle is crucial for troubleshooting and optimizing reaction conditions. The cycle generally consists of three primary steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.[4][5]
Caption: Generalized catalytic cycle for Pd(0)/Pd(II) cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step.[5]
-
Transmetalation/Insertion: In reactions like the Suzuki or Sonogashira coupling, an organometallic coupling partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center, displacing the halide.[1][6] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond.[4][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[5]
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C-C bonds between sp²-hybridized carbon atoms. It couples the pyrrole bromide with a variety of aryl, heteroaryl, or vinyl boronic acids or esters.[1]
Application Note
The robustness of the Suzuki reaction stems from the stability, low toxicity, and commercial availability of a vast array of boronic acid derivatives. The reaction is tolerant of a wide range of functional groups and typically proceeds under mild conditions.[1] For the synthesis of bi-aryl and heteroaryl pyrroles, which are common motifs in drug discovery, this reaction is unparalleled.[8]
The choice of catalyst, ligand, and base is critical. Palladium(II) acetate (Pd(OAc)₂) or pre-formed Pd(0) complexes like Pd(PPh₃)₄ are common catalysts.[8][9] The ligand's role is to stabilize the palladium center and facilitate the catalytic steps. Electron-rich, bulky phosphine ligands like SPhos or XPhos often accelerate the reaction and improve yields, especially with challenging substrates.[8][10] A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid for the transmetalation step.[9][11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 5 | 85 | [9] |
| Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Toluene/H₂O | 100 | 48 | 70-80 | [8] |
| Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | ~84 | [11][12] |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 - 0.10 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v), degassed
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add Pd(dppf)Cl₂ to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed DME/Water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[9][12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-5 hours.[9][11]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and pour it into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[11]
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[13][14] This reaction is distinguished by its use of a dual catalyst system: a palladium complex and a copper(I) salt co-catalyst.[6][13]
Application Note
This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes, which are precursors for many complex heterocycles and are valuable in materials science. The reaction is typically conducted under mild, often room temperature, conditions.[6][13] The base, usually a liquid amine like triethylamine or diisopropylamine, often serves as both the base and part of the solvent system.[6]
The copper(I) co-catalyst (e.g., CuI) is crucial; it reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) center much more rapidly than the alkyne itself.[6][15] A significant challenge in Sonogashira coupling is the potential for oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.
Caption: Interdependent catalytic cycles of the Sonogashira reaction.
Comparative Reaction Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | RT | 3 | 89 | [6] |
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Triethylamine | RT | 1.5 | High | [16] |
Detailed Protocol: Sonogashira Coupling
This protocol is adapted from a general procedure and should be optimized as needed.[6]
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.1-1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv.)
-
Copper(I) iodide (CuI) (0.025 equiv.)
-
Diisopropylamine or Triethylamine (can be solvent or co-solvent)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Standard anaerobic reaction setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and dissolve it in anhydrous, degassed THF.
-
Sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete in 1-3 hours. Monitor by TLC.[6][16]
-
Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite® to remove catalyst residues and salts.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
The Heck Reaction: Olefin Functionalization
The Mizoroki-Heck reaction creates a C-C bond by coupling the aryl halide with an alkene, typically an electron-deficient one like an acrylate or styrene, to form a substituted alkene.[4][17]
Application Note
The Heck reaction is a powerful tool for vinylation, providing access to pyrroles bearing styrenyl, acryloyl, and other vinyl functionalities. These products are valuable intermediates for polymerization and further synthetic elaborations.[2] The reaction mechanism differs from Suzuki and Sonogashira in the second key step. Instead of transmetalation, the alkene undergoes a syn-migratory insertion into the Aryl-Pd bond. This is followed by a beta-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[4][7]
Key considerations include the choice of base (often a hindered amine like triethylamine or an inorganic base like K₂CO₃) and the potential for controlling the stereoselectivity of the resulting double bond, which is typically trans.[17] Phosphine ligands are commonly used to stabilize the catalyst.[4]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Comparative Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield | Reference |
| Pd(dba)₂ (5) | PPh₃ (10) | Et₃N (1.5) | MeCN | 100 | 16 | Good | [18] |
| Pd(OAc)₂ (1-5) | PPh₃ or other phosphines | K₂CO₃, Et₃N | DMF, NMP, MeCN | 80-140 | 2-24 | Varies | General Conditions[4] |
Detailed Protocol: Heck Reaction
This is a generalized protocol that will likely require significant optimization for the specific pyrrole substrate and alkene partner.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Alkene (e.g., n-butyl acrylate or styrene) (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
Triphenylphosphine (PPh₃) (0.04 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous
-
Sealed pressure vessel or Schlenk tube
Procedure:
-
To a dried Schlenk tube, add this compound, Pd(OAc)₂, and PPh₃ under an inert atmosphere.
-
Add the anhydrous solvent (e.g., MeCN) followed by the alkene and triethylamine via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100 °C with stirring for 16-24 hours.[18]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with 1M HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of primary and secondary amines, including anilines, alkylamines, and N-heterocycles.[3][19][20]
Application Note
This reaction provides direct access to 5-amino-pyrrole derivatives, which are of significant interest in medicinal chemistry.[3] The success of this transformation is critically dependent on the choice of ligand and base. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination.[5][19]
Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are essential.[5][21] These ligands promote both the oxidative addition and the final reductive elimination step, preventing side reactions like beta-hydride elimination.[19] Bases: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃).[21][22]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield | Reference |
| Pd(OAc)₂ (2) | XPhos (4) | KOt-Bu (1.4) | Toluene | 100 | 10 min (MW) | Good-Exc. | [22] |
| [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (2) | NaOt-Bu (2) | Toluene | 100 | 24 | Good | [21] |
| Pd₂(dba)₃ | Various phosphines | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-110 | 12-24 | Varies | General Conditions[20] |
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is a representative example based on modern catalyst systems and may require optimization.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary) (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
XPhos (or other bulky phosphine ligand) (0.04 equiv.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox, add Pd(OAc)₂, the XPhos ligand, and NaOt-Bu to a dry Schlenk tube or vial equipped with a stir bar.
-
Add the this compound.
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Finally, add the amine coupling partner.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions can range from a few hours to 24 hours.
-
After cooling to room temperature, quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. Heck Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Protocol for N-amination of Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Application Note & Protocol
Topic: Protocol for the N-Amination of Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Introduction: The Strategic Importance of N-Aminated Pyrroles
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2][3][4][5] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of an amino group directly onto the pyrrole nitrogen (N-amination) generates N-amino pyrroles, a class of compounds with significant synthetic and therapeutic potential. These molecules serve as versatile synthons for constructing more complex heterocyclic systems, such as pyrrolo[1,2-a]pyrazines and other fused heterocycles, which are themselves of great interest in drug discovery programs.[1][6]
This document provides a detailed protocol for the N-amination of this compound, a valuable building block where the bromo- and carboxylate-substituents offer orthogonal handles for subsequent functionalization. The protocol is based on an electrophilic amination strategy, a powerful method for C-N bond formation that circumvents the limitations of traditional nucleophilic substitution or reductive amination approaches.[7][8][9] We will focus on the use of monochloramine (NH₂Cl), an efficient, economical, and safer electrophilic ammonia reagent that has proven highly effective for the N-amination of various pyrrole and indole heterocycles.[10][11][12]
Reaction Principle and Mechanism
The N-amination of a pyrrole proceeds via an electrophilic substitution mechanism at the nitrogen atom. The core principle involves two key steps:
-
Deprotonation: The pyrrole N-H proton is moderately acidic (pKa ≈ 17.5) and requires a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate the nucleophilic pyrrolide anion.[13]
-
Nucleophilic Attack: The resulting anion attacks the electrophilic nitrogen atom of the aminating agent. Monochloramine (NH₂Cl) serves as an excellent "NH₂+" synthon, where the chlorine atom acts as a good leaving group.[8][14]
This process is illustrated in the mechanistic diagram below. The choice of a strong, non-nucleophilic base is critical to ensure complete formation of the pyrrolide anion without competing side reactions.
Caption: General mechanism for the N-amination of a pyrrole.
Detailed Experimental Protocol
This protocol has been adapted from highly successful procedures reported for the N-amination of substituted pyrroles.[10]
Materials and Equipment
Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ammonium chloride (NH₄Cl)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Sodium hypochlorite solution (commercial bleach, e.g., Clorox)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flasks
-
Addition funnel
-
Separatory funnel
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon manifold, balloons)
-
Ice-water bath
-
Rotary evaporator
-
Glassware for column chromatography
Preparation of Anhydrous Ethereal Monochloramine (NH₂Cl)
Causality: The preparation of a fresh, anhydrous solution of monochloramine is crucial for high reaction efficiency. NH₂Cl is unstable and cannot be stored for long periods. This in-situ generation method provides a reactive solution ready for immediate use.[10]
Safety: Monochloramine is toxic and potentially explosive in concentrated form. Always prepare and use it in solution behind a safety shield in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Procedure:
-
To a flask containing anhydrous diethyl ether (110 mL), add ammonium chloride (3 g, 56 mmol).
-
Cool the mixture to -5 °C using an ice-salt bath.
-
Add concentrated ammonium hydroxide (4.7 mL) via pipette.
-
Slowly add commercial bleach (72 mL) via an addition funnel over 15 minutes, maintaining the internal temperature below 0 °C.
-
Stir the mixture vigorously for an additional 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic (ether) layer with brine (1 x 35 mL).
-
The resulting ethereal solution of NH₂Cl is used immediately in the next step. Do not attempt to concentrate it.
N-Amination of this compound
Caption: Step-by-step experimental workflow for N-amination.
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.2 equiv, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the freshly prepared ethereal solution of monochloramine (1.2 equiv) via syringe or cannula.
-
Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Critical Quench Step: Upon completion, cool the reaction back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15-20 minutes.
-
Expert Insight: This step is essential. The desired N-amino pyrrole product can be oxidized by excess NH₂Cl to an unstable intermediate. The thiosulfate quench reductively converts this byproduct back to the target molecule, significantly improving the isolated yield.[10]
-
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1-amino-5-bromo-1H-pyrrole-2-carboxylate.
Data Summary and Expected Results
While the exact substrate, this compound, is not explicitly reported in the primary literature source, the described method has been successfully applied to a wide range of substituted pyrroles and indoles with high efficiency.[10][11]
| Substrate Type | Base | Aminating Agent | Solvent | Yield Range | Reference |
| Electron-withdrawing group substituted pyrroles | NaH | NH₂Cl | THF/Et₂O | 88-95% | [10] |
| Electron-withdrawing group substituted indoles | NaH | NH₂Cl | THF/Et₂O | 85-97% | [10] |
| Pyrrole-2-carboxamide | NaH | NH₂Cl | THF/Et₂O | 91% | [10] |
Expected Outcome: Based on analogous transformations, the N-amination of this compound is expected to proceed in high yield, likely in the 85-95% range, provided the protocol, especially the thiosulfate quench, is followed carefully. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR) to confirm its structure and purity.
References
- 1. scitechnol.com [scitechnol.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 8. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole - Wikipedia [en.wikipedia.org]
- 14. wikiwand.com [wikiwand.com]
The Strategic Utility of Ethyl 5-bromo-1H-pyrrole-2-carboxylate in the Synthesis of Bioactive Heterocycles
Introduction: The Pyrrole Scaffold and the Versatility of a Brominated Building Block
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] Pyrrole-containing compounds have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, making them a focal point for drug discovery programs.[3] Ethyl 5-bromo-1H-pyrrole-2-carboxylate (CAS No. 740813-37-0) has emerged as a particularly valuable and versatile starting material for the synthesis of complex, bioactive heterocyclic systems. Its structure incorporates three key features that medicinal chemists can strategically exploit: a nucleophilic nitrogen atom, an electron-withdrawing carboxylate group that influences reactivity, and a bromine atom at the 5-position, which is primed for a variety of powerful cross-coupling reactions.
This guide provides an in-depth exploration of the application of this compound in synthetic workflows, offering detailed protocols and explaining the rationale behind key experimental choices. We will delve into essential transformations, including nitrogen protection and palladium-catalyzed cross-coupling reactions, which unlock the potential of this building block for creating libraries of novel compounds for drug development.
Part 1: Initial Functionalization: Protection of the Pyrrole Nitrogen
The NH proton of the pyrrole ring is moderately acidic and can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents.[1] Therefore, a common initial step is the protection of the nitrogen atom. The choice of protecting group is critical; it must be stable to the subsequent reaction conditions and readily cleavable at a later stage. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is an excellent choice as it is robust and can be removed under mild conditions.
Protocol 1: N-Protection with SEM-Cl
This protocol is adapted from a procedure described in patent literature for the protection of this compound.[4]
Reaction Scheme:
Caption: N-Protection of the Pyrrole.
Materials:
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et3N) (1.1 to 1.5 eq)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 to 1.3 eq)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 g) in anhydrous THF (15 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (767 μL) to the solution and stir for 10 minutes at room temperature.
-
Slowly add SEM-Cl (846 μL) to the reaction mixture.
-
Stir the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC). If the reaction is incomplete, additional portions of triethylamine and SEM-Cl may be added.[4]
-
Once the reaction is complete, partition the mixture between water and ethyl acetate.
-
Separate the layers and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to afford the pure N-SEM protected product.
Expert Insight: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of SEM-Cl and to ensure the reaction proceeds to completion. The sequential addition of reagents allows for better control of the reaction.
Part 2: Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the pyrrole ring is the key handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[5]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6] This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds, which are common motifs in kinase inhibitors and other bioactive molecules.[7][8]
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Indole Boronic Ester
This protocol is based on a procedure described in a patent for the synthesis of PRC1 inhibitors.[9]
Materials:
-
This compound (1.0 eq)
-
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (2.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a reaction vessel, add this compound (50 mg, 0.09 mmol), 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (44 mg, 0.18 mmol), Pd(dppf)Cl2 (7 mg, 0.009 mmol), and Cs2CO3 (59 mg, 0.18 mmol).
-
Add a mixture of THF and water as the solvent.
-
Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 10-15 minutes.
-
Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[10][11]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(1H-indol-6-yl)-1H-pyrrole-2-carboxylate derivative.
Trustworthiness Note: The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[6] The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and often requires optimization depending on the specific substrates used. Pd(dppf)Cl2 is a robust and commonly used catalyst for coupling reactions involving heteroaryl halides.[12]
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl2 | Provides a good balance of activity and stability for coupling with heteroaryl bromides.[11] |
| Base | Cs2CO3 or K2CO3 | Activates the boronic acid/ester for transmetalation and neutralizes the acid formed during the reaction.[10] |
| Solvent | THF/H2O or DME/H2O | A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[12] |
| Temperature | 80-100 °C | Provides the necessary thermal energy to drive the catalytic cycle to completion. |
Table 1: Key Parameters for Suzuki-Miyaura Coupling.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are precursors to many complex natural products and pharmaceuticals.[14]
Protocol 3: Representative Sonogashira Coupling
This is a general protocol adapted for this compound based on established methodologies.[14][15]
Materials:
-
N-protected this compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Pd(PPh3)2Cl2 (0.02-0.05 eq)
-
Copper(I) iodide (CuI) (0.04-0.10 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Anhydrous THF or DMF
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the N-protected this compound, Pd(PPh3)2Cl2, and CuI in a mixture of THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 5-alkynylpyrrole derivative.
Expert Insight: The copper cocatalyst is crucial for activating the alkyne.[13] Running the reaction under anhydrous and anaerobic conditions is important to prevent side reactions and deactivation of the catalyst.[16]
C. Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[5][17] This reaction has revolutionized the synthesis of arylamines, which are key components of many kinase inhibitors and other pharmaceuticals.[18][19]
Protocol 4: Representative Buchwald-Hartwig Amination
This is a general protocol for the amination of this compound based on standard procedures.
Materials:
-
N-protected this compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Pd2(dba)3 or Pd(OAc)2 (0.01-0.05 eq)
-
Phosphine ligand (e.g., XPhos, BINAP) (0.02-0.10 eq)
-
Strong base (e.g., NaOt-Bu, K3PO4) (1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the N-protected this compound and the anhydrous, degassed solvent.
-
Finally, add the amine to the reaction mixture.
-
Heat the reaction to 80-110 °C and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.
-
Filter, concentrate, and purify the crude product by column chromatography.
Part 3: Advanced Applications in the Synthesis of Bioactive Heterocycles
The functionalized pyrroles synthesized via the protocols above are valuable intermediates for the construction of more complex, biologically active molecules.
A. Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Pyrrolo[2,3-d]pyrimidines are a class of bicyclic heterocycles that are isosteres of purines and are known to act as potent inhibitors of various protein kinases.[7][18][20] The 5-amino- or 5-aryl-pyrrole derivatives are key precursors for the construction of this scaffold.
Caption: Pathway to Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors.
The synthesis often involves the initial formation of a 5-aminopyrrole derivative via Buchwald-Hartwig amination, followed by cyclization with a suitable three-carbon synthon to form the pyrimidine ring. Alternatively, a 5-arylpyrrole can be further functionalized at the 3 and 4 positions of the pyrrole ring before undergoing cyclization.
| Bioactive Compound Class | Precursor from this compound | Therapeutic Target Area |
| Pyrrolo[2,3-d]pyrimidines | 5-Aryl or 5-amino pyrrole derivatives | Kinase inhibitors (e.g., EGFR, Src) for oncology[7][18] |
| Lamellarin-type Alkaloids | 3,4-Diarylpyrrole-2-carboxylates | Anticancer, MDR reversal, HIV-1 integrase inhibition[21][22] |
| Other Marine Alkaloids | Functionalized pyrrole-2-carboxylates | Antimicrobial, anti-inflammatory[1][3][23] |
Table 2: Bioactive Heterocycles Derived from this compound.
B. Synthesis of Marine Alkaloids
Many marine natural products, such as the lamellarins and other bromopyrrole alkaloids, possess a highly substituted pyrrole core.[1][21][23] The synthesis of these complex molecules often relies on sequential cross-coupling reactions starting from a di-brominated pyrrole. This compound can be further brominated at the 4-position and then subjected to two distinct Suzuki or other coupling reactions to build up the required substitution pattern.[22]
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse range of bioactive heterocyclic compounds. Its strategic utility lies in the ability to perform selective functionalization at both the nitrogen and the C-5 position. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient methods for introducing complexity and diversity, paving the way for the discovery of novel therapeutic agents. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable synthetic intermediate.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10695334B2 - Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP4155293A1 - Prc1 inhibitors and methods of treatment therewith - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki Coupling of Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Introduction
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of organoboron compounds with organohalides has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][4]
This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to a specific, high-value heterocyclic building block: Ethyl 5-bromo-1H-pyrrole-2-carboxylate . Aryl-substituted pyrroles are a vital structural motif found in numerous biologically active natural products and pharmaceutical agents.[5] The ability to functionalize the C5 position of the pyrrole ring via Suzuki coupling opens a direct and versatile route to novel derivatives for drug discovery and materials science.
A key challenge in the coupling of N-H containing heterocycles like pyrrole is the potential for the acidic proton to interfere with the catalytic cycle.[6] However, with carefully selected conditions, the direct coupling of the unprotected pyrrole is not only feasible but often high-yielding, circumventing the need for additional protection and deprotection steps.[7][8][9] This document details the mechanistic underpinnings, key reaction parameters, and field-proven protocols for the successful Suzuki coupling of this important substrate.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined, three-step catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The cycle regenerates the active Pd(0) species, allowing for low catalyst loadings.
The three primary steps are:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This forms a new Pd(II) complex.[1][10] This step is often the rate-determining step in the cycle, particularly for less reactive halides like chlorides.[3]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[2][10][11] The precise mechanism of this ligand exchange is complex but is fundamental for bringing the two coupling partners together on the palladium center.[2]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired carbon-carbon bond in the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][10]
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
Optimizing the Reaction: A Guide to Reagent Selection
The success of the Suzuki coupling of this compound hinges on the judicious selection of four key components: the palladium catalyst system, the boronic acid partner, the base, and the solvent.
-
Palladium Catalyst & Ligand: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often employ a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) combined with a specialized phosphine ligand.[7] For heteroaryl couplings, bulky and electron-rich dialkylbiaryl phosphine ligands such as SPhos and XPhos are particularly effective.[12][13] These ligands promote the crucial oxidative addition and reductive elimination steps and stabilize the palladium catalyst, leading to higher yields and broader substrate scope.[13][14] Another highly reliable catalyst for this type of transformation is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[15][16]
-
Organoboron Reagent: Arylboronic acids are the most common coupling partners due to their commercial availability and general stability.[17][18] However, for certain sensitive or unstable aryl groups, the corresponding pinacol boronate esters can offer superior stability and handling, mitigating issues like protodeboronation—the undesired cleavage of the C-B bond.[17][19]
-
Base: The base plays a critical role in activating the boronic acid for transmetalation.[11] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[10][13][20] For substrates with base-sensitive functional groups like esters, a milder base such as potassium fluoride (KF) can be used.[11] For N-H containing substrates, K₃PO₄ is often an excellent choice, as it is effective without promoting unwanted side reactions.[6][13]
-
Solvent System: Suzuki reactions are typically run in a two-phase system, consisting of an organic solvent and an aqueous phase. The organic solvent solubilizes the organohalide and the catalyst, while the aqueous phase dissolves the inorganic base. Common organic solvents include 1,4-dioxane, toluene, tetrahydrofuran (THF), and dimethoxyethane (DME).[10][15] The presence of water is often crucial for the reaction's success.
Comparative Data for Suzuki Coupling of Bromopyrroles
The following table summarizes various conditions reported in the literature for Suzuki couplings on bromopyrrole scaffolds, providing a valuable starting point for reaction optimization.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ | Dioxane / H₂O (4:1) | 90 | 12 | SEM-protected 4-bromopyrrole-2-carboxylate | 85 | [5][21] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | N-ethyl-5-bromoindazole + N-Boc-2-pyrroleboronic acid | 91 | [15][16] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 24 | Methyl 5-bromopyrrole-2-carboxylate | 93 | [7] |
| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane / H₂O | 100 | 48 | Methyl 5-borylpyrrole-2-carboxylate + 4-bromotoluene | 93 | [7] |
| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane / H₂O | 100 | 15-20 | 3-chloroindazole + 5-indole boronic acid | 95 | [6] |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. The solvents are flammable, and palladium reagents are toxic. Handle all reagents with care.
Caption: Fig. 2: General Experimental Workflow.
Protocol 1: General-Purpose Method using Pd(PPh₃)₄
This protocol uses a classic, widely available catalyst and is suitable for a broad range of aryl and heteroaryl boronic acids.
Reagents & Equipment:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine), Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Using a syringe, add degassed 1,4-dioxane and degassed water to the flask to create a 4:1 or 5:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water).
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: High-Efficiency Method using Pd(OAc)₂/SPhos
This protocol utilizes a modern Buchwald ligand, which often provides higher yields, shorter reaction times, and is effective for more challenging or sterically hindered coupling partners.[7][13]
Reagents & Equipment:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate, Pd(OAc)₂ (2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Add degassed toluene and degassed water via syringe (e.g., a 5:1 mixture).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress. These reactions are often faster, potentially reaching completion in 4-12 hours.
-
Follow the same workup and purification procedure as described in Protocol 1 (steps 6-11).
Troubleshooting and Key Considerations
-
Low or No Conversion: Ensure that all solvents were properly degassed and the reaction was maintained under a strict inert atmosphere. Oxygen can deactivate the Pd(0) catalyst. Consider increasing the temperature or switching to a more active ligand system like SPhos or XPhos.
-
Protodeboronation: If you observe significant formation of the deborylated arene byproduct from your boronic acid, this indicates that the C-B bond is being cleaved by water before transmetalation can occur.[17] This is more common with electron-deficient or certain heteroaryl boronic acids.[3] Using the corresponding boronate ester (e.g., pinacol ester) or a less aqueous solvent system may help.
-
Homocoupling: The formation of a biaryl product derived from two boronic acid molecules (Glaser coupling) can sometimes occur. This is often promoted by oxygen. Rigorous inerting of the reaction can minimize this side reaction.
-
Incomplete Reaction with Sterically Hindered Partners: For bulky boronic acids or when coupling to a hindered position, a more robust ligand such as XPhos or RuPhos may be required to facilitate the coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse library of 5-aryl-1H-pyrrole-2-carboxylates. The protocols provided herein offer robust starting points that can be adapted and optimized for a wide array of coupling partners, paving the way for innovations in medicinal chemistry and materials science.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. [PDF] Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling | Semantic Scholar [semanticscholar.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Application Note: Palladium-Catalyzed Heck-Mizoroki Olefination of Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Abstract
This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction on Ethyl 5-bromo-1H-pyrrole-2-carboxylate, a valuable substrate for the synthesis of functionalized pyrroles. Pyrrole scaffolds are central to numerous pharmaceuticals, and their efficient C-C bond formation is of paramount importance in drug discovery and development.[1][2] This guide details the reaction mechanism, offers a deep dive into the optimization of critical reaction parameters, provides a step-by-step experimental protocol, and includes a troubleshooting section to address common challenges. The protocols described herein are designed to be robust and reproducible for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of Pyrrole Vinylation
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[3][4] This transformation has become a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4]
The substrate of interest, this compound, is an electron-deficient heteroaryl halide. The pyrrole ring is a privileged scaffold found in a wide array of natural products and pharmaceutical agents, exhibiting diverse biological activities.[1][2] The introduction of a vinyl group at the 5-position via the Heck reaction yields highly versatile intermediates, prime for further functionalization in the development of novel therapeutics.[5]
However, the electronic nature of this substrate presents specific challenges. The electron-withdrawing ester group can influence the reactivity of the C-Br bond, and the acidic N-H proton can potentially interact with the basic reaction components. This note aims to provide a rational, experience-based framework for overcoming these challenges to achieve high-yielding and selective vinylation.
The Heck Reaction Catalytic Cycle
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][6]
The cycle involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the pyrrole substrate, forming a Pd(II) intermediate.[3][4] This is often the rate-determining step.
-
Olefin Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Pd-C bond.[3][7] This step forms the new C-C bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond in the product and forming a palladium-hydride species.[7][8]
-
Reductive Elimination & Base Regeneration: A base is required to neutralize the generated H-X and regenerate the Pd(0) catalyst, allowing the cycle to continue.[8]
References
- 1. cibtech.org [cibtech.org]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-1H-pyrrole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction, improve yield, and ensure the highest purity of your final product.
Part 1: Synthesis Overview & Key Challenges
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The most common route involves the electrophilic bromination of Ethyl 1H-pyrrole-2-carboxylate. Due to the electron-rich nature of the pyrrole ring, this reaction is highly facile but can be prone to several issues, primarily over-bromination and lack of regioselectivity.[1] This guide will focus on troubleshooting the synthesis using N-Bromosuccinimide (NBS), a mild and selective brominating agent.[1][2]
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction is producing significant amounts of di- and poly-brominated products. How can I improve the selectivity for the mono-brominated product?
Root Cause Analysis:
The pyrrole ring is highly activated towards electrophilic aromatic substitution, making it susceptible to multiple halogenations, especially with highly reactive brominating agents like molecular bromine (Br₂).[1][3][4] Even with a milder reagent like NBS, over-bromination can occur if the reaction conditions are not carefully controlled.
Solutions:
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent.[1] Precise measurement of your starting material and NBS is crucial.
-
Lower the Reaction Temperature: High temperatures increase the reaction rate and can lead to over-bromination.[1] Performing the reaction at temperatures between -78 °C to 0 °C is often recommended.[1]
-
Slow Addition of Brominating Agent: Add the NBS solution dropwise to the pyrrole solution over an extended period (e.g., 15-20 minutes or longer).[1] This maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring mono-substitution.
Q2: The reaction is sluggish or not going to completion, resulting in a low yield. What are the possible causes and how can I fix this?
Root Cause Analysis:
Several factors can contribute to an incomplete reaction, including the quality of reagents and the reaction setup.
Solutions:
-
NBS Quality: NBS can degrade over time, especially if exposed to light or moisture. A yellow or brownish color indicates decomposition.[1] Use freshly recrystallized NBS (from water) for best results.[1][5] Pure NBS should be a white crystalline solid.[1]
-
Solvent Purity: Ensure you are using an anhydrous solvent. Water can react with NBS and other reagents, hindering the desired reaction.[5]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent premature work-up.
Q3: I am observing the formation of undesired isomers. How can I ensure the bromination occurs at the C5 position?
Root Cause Analysis:
Electrophilic substitution on a pyrrole ring with an electron-withdrawing group at the C2 position (like an ethyl ester) preferentially directs the incoming electrophile to the C4 and C5 positions. The C5 position is generally favored. However, reaction conditions can influence this selectivity.
Solutions:
-
Choice of Brominating Agent: NBS is generally selective for the C5 position in this substrate. Other brominating agents might offer different selectivity profiles. For instance, using a DMSO/HBr system has been reported to be highly selective.[6][7]
-
Temperature Control: As mentioned, lower temperatures can enhance selectivity by minimizing side reactions.
Q4: My final product is difficult to purify and appears to be a mixture of inseparable products. What purification strategies can I employ?
Root Cause Analysis:
If the reaction has produced a mixture of mono-, di-, and poly-brominated pyrroles, their similar polarities can make separation by standard column chromatography challenging.
Solutions:
-
Optimize the Reaction: The best purification strategy is to optimize the reaction to minimize the formation of impurities in the first place.
-
Recrystallization: If a significant amount of the desired product has formed, recrystallization can be an effective method for purification. A common solvent system for this compound is ethyl acetate/ligroine.
-
Advanced Chromatographic Techniques: If impurities persist, consider using High-Performance Liquid Chromatography (HPLC) for separation, although this may not be practical for large-scale syntheses.
Part 3: Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is designed to maximize yield and selectivity.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Reagent Addition: In a separate flask, dissolve freshly recrystallized N-Bromosuccinimide (NBS) (1.0 eq) in anhydrous THF.[1] Add this solution dropwise to the cooled pyrrole solution over 20-30 minutes.[1]
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Table 1: Comparison of Brominating Agents and Conditions
| Brominating Agent | Solvent | Temperature (°C) | Typical Yield of Mono-bromo Product | Key Considerations |
| N-Bromosuccinimide (NBS) | THF | -78 to 0 | High | Mild and selective, requires pure reagent.[1][2] |
| Bromine (Br₂) in Ethanol | Ethanol | 0 to 5 | Low to Moderate | Highly reactive, often leads to polybromination.[3][4] |
| DMSO/HBr | DMSO | Room Temp | High | Highly selective system.[6][7] |
| Tetrabutylammonium Tribromide (TBABr₃) | Various | Variable | Moderate to High | A stable, solid source of bromine.[1] |
Part 4: Visualizing the Workflow
Diagram 1: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. datapdf.com [datapdf.com]
- 3. youtube.com [youtube.com]
- 4. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Crude Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the purification of crude Ethyl 5-bromo-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important synthetic intermediate.
I. Purification Strategy Overview
The purification of crude this compound often involves a multi-step approach to remove unreacted starting materials, byproducts, and decomposition products. The choice of purification method is dictated by the scale of the reaction and the nature of the impurities. A general workflow is outlined below.
Caption: General purification workflow for this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Product is too soluble in the mobile phase: The compound elutes too quickly, co-eluting with impurities. 2. Product is adsorbing irreversibly to the silica gel: The polar nature of the pyrrole NH can lead to strong interactions. 3. Improper fraction collection: The product fractions are being discarded. | 1. Adjust mobile phase polarity: Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in the hexane/ethyl acetate mixture. Start with a lower polarity and gradually increase it (gradient elution). A common starting point is a 25:75 (v/v) mixture of ethyl acetate and hexane.[1] 2. Deactivate silica gel: Use silica gel treated with a small amount of a polar solvent like methanol or triethylamine to cap active silanol groups. 3. Monitor elution carefully: Use thin-layer chromatography (TLC) to analyze fractions before combining them. |
| Persistent Colored Impurities (Yellow/Brown) | 1. Oxidation of the pyrrole ring: Pyrroles can be sensitive to air and light, leading to colored polymeric byproducts. 2. Residual starting materials or byproducts: Incomplete reaction or side reactions can result in colored impurities. | 1. Workup with a reducing agent: Wash the organic layer with a dilute solution of sodium bisulfite or sodium thiosulfate during the initial extraction. 2. Charcoal treatment: Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat briefly, then filter through celite to remove the charcoal and adsorbed impurities. 3. Optimize chromatography: A well-optimized column chromatography should separate these impurities.[2] |
| Product Decomposes on Silica Gel | 1. Acidic nature of silica gel: The acidic surface of silica can catalyze the decomposition of sensitive compounds. 2. Prolonged contact time: Leaving the compound on the column for an extended period increases the risk of degradation. | 1. Use neutral or basic alumina: As an alternative stationary phase, alumina is less acidic than silica gel. 2. Buffer the mobile phase: Add a small amount of a non-polar base like triethylamine (0.1-1%) to the mobile phase to neutralize the silica surface. 3. Run the column quickly: Use a slightly higher flow rate to minimize the residence time of the compound on the column. |
| Difficulty in Recrystallization | 1. Inappropriate solvent choice: The compound is either too soluble or insoluble in the chosen solvent. 2. Presence of oily impurities: These can inhibit crystal formation. 3. Supersaturation not achieved: The solution is not concentrated enough for crystals to form. | 1. Systematic solvent screening: Test the solubility of the crude product in a range of solvents (e.g., hexane, ethyl acetate, ethanol, dichloromethane, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and ligroin has been reported to be effective.[3] 2. Pre-purification: Ensure the material is reasonably pure before attempting recrystallization. Column chromatography is often a necessary preceding step. 3. Induce crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
III. Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude this compound?
A1: Common impurities can include unreacted starting materials such as pyrrole-2-carboxylate, over-brominated products (e.g., dibrominated pyrroles), and polymeric byproducts resulting from the decomposition of the pyrrole ring. The specific impurities will depend on the synthetic route employed.
Q2: What is the best solvent system for column chromatography of this compound?
A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is commonly used.[1] The optimal ratio will depend on the specific impurities present, but a good starting point is a 75:25 (v/v) mixture of hexane and ethyl acetate.[1] It is crucial to first determine the appropriate mobile phase composition using thin-layer chromatography (TLC).
Q3: My purified product is a solid. What is the expected melting point?
A3: The reported melting point for this compound is in the range of 93-94°C.[3] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Q4: How should I store the purified this compound?
A4: Due to the potential for oxidation and decomposition, the purified compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration is recommended.
Q5: Can I use reverse-phase chromatography for purification?
A5: While normal-phase chromatography on silica gel is more common for this type of compound, reverse-phase chromatography can be an effective alternative, especially for more polar impurities.[4] A typical mobile phase would be a mixture of acetonitrile and water, possibly with a modifier like formic acid for better peak shape.[5]
IV. Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Dry pack the column with silica gel (230-400 mesh). Alternatively, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate) and pour it into the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A common gradient might be from 5% to 25% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the solution in an ice bath or a refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
V. Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for purification issues.
VI. References
-
Supporting Information - CORE. (n.d.). Retrieved from 1
-
Ethyl 5-Bromoindole-2-carboxylate | 16732-70-0 - ChemicalBook. (n.d.). Retrieved from 6
-
ChemSci Allene Bromocyclization SI - The Royal Society of Chemistry. (n.d.). Retrieved from 7
-
This compound | C7H8BrNO2 | CID 59559613 - PubChem. (n.d.). Retrieved from 8
-
740813-37-0, this compound Formula - ECHEMI. (n.d.). Retrieved from 3
-
One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence | The Journal of Organic Chemistry - ACS Publications. (2014, October 28). Retrieved from --INVALID-LINK--
-
Separation of Ethyl 5-bromovalerate on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from 9
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography - NACALAI TESQUE, INC. (n.d.). Retrieved from 4
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. nacalai.com [nacalai.com]
- 5. Separation of Ethyl 5-bromovalerate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Ethyl 5-Bromoindole-2-carboxylate | 16732-70-0 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. This compound | C7H8BrNO2 | CID 59559613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Ethyl 5-bromo-1H-pyrrole-2-carboxylate stability and storage conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 5-bromo-1H-pyrrole-2-carboxylate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and storage of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
I. Stability Profile and Storage Conditions
This compound, like many pyrrole derivatives, is susceptible to degradation, which can compromise experimental outcomes. Understanding its stability profile is crucial for maintaining its purity and reactivity.
Key Stability Factors:
-
Air and Light Sensitivity: Pyrroles are known to be sensitive to both air and light.[1] Exposure can lead to oxidation and polymerization, often indicated by a darkening of the material.
-
Temperature: Elevated temperatures can accelerate degradation pathways. Therefore, proper temperature control is essential for long-term storage.
Recommended Storage Conditions:
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Condition | Short-Term (1-2 weeks) | Long-Term (1-2 years) |
| Temperature | -4°C | -20°C[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Light | Protect from light by using an amber vial or by wrapping the container in aluminum foil. | Protect from light by using an amber vial or by wrapping the container in aluminum foil. |
| Container | Use a tightly sealed container to prevent moisture and air ingress. | Use a tightly sealed container to prevent moisture and air ingress. |
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of this compound.
Problem 1: The compound has changed color (e.g., from white/off-white to brown/black).
-
Probable Cause: This is a classic sign of degradation, likely due to oxidation or polymerization from exposure to air and/or light.[1] The pyrrole ring is electron-rich and susceptible to oxidative processes.
-
Solution:
-
Assess Purity: Before use, it is critical to assess the purity of the discolored material. A simple Thin Layer Chromatography (TLC) analysis can provide a quick indication of impurities.
-
Purification: If the discoloration is minor and TLC analysis shows a predominant spot for the desired product with minor impurities, purification by column chromatography or recrystallization may be possible. For column chromatography, a mobile phase of ethyl acetate in hexane is often effective for pyrrole derivatives.[2]
-
Disposal: If significant degradation has occurred (i.e., the material is very dark, and TLC shows multiple spots of comparable intensity), it is recommended to discard the reagent and use a fresh batch to ensure the reliability of your experimental results.
-
Problem 2: Inconsistent or unexpected reaction outcomes.
-
Probable Cause: If your reactions are not proceeding as expected, it could be due to reduced purity of the starting material. Degradation products can interfere with the desired reaction pathway.
-
Solution:
-
Verify Purity: It is imperative to verify the purity of your this compound. We recommend performing both TLC and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity Check Protocol (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and n-hexane (e.g., 3:7 v/v) is a good starting point.[2] The polarity can be adjusted to achieve an optimal Rf value (ideally between 0.3 and 0.7).
-
Visualization:
-
UV Light (254 nm): As an aromatic compound, this compound should be visible under UV light as a dark spot on a fluorescent background.[3][4]
-
Staining: If the compound is not clearly visible under UV, or for enhanced visualization, you can use a potassium permanganate stain (will show as a yellow/brown spot on a purple background) or an iodine chamber (will show as a brown spot).[1]
-
-
-
Purity Check Protocol (¹H NMR):
-
Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Compare the obtained spectrum with a reference spectrum if available. Look for the characteristic peaks of the pyrrole protons and the ethyl ester group.
-
The presence of unexpected signals may indicate impurities. Over-bromination is a common side reaction in pyrrole chemistry, so look for signals that could correspond to dibrominated species.[2]
-
-
Problem 3: Difficulty dissolving the compound.
-
Probable Cause: While this compound is generally soluble in common organic solvents, degradation can lead to the formation of insoluble polymeric materials.
-
Solution:
-
Attempt Sonication: Gentle sonication in the chosen solvent may help to break up any aggregates and facilitate dissolution.
-
Filter the Solution: If insoluble material remains, it is likely a degradation product. Filter the solution to remove the insoluble particles before using the compound in your reaction.
-
Re-evaluate Purity: The presence of insoluble material is a strong indicator of degradation. It is highly recommended to perform a purity check as described in "Problem 2" before proceeding.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are oxidation and polymerization, which are typically initiated by exposure to air (oxygen) and light. The electron-rich pyrrole ring is susceptible to attack by radicals and other oxidizing agents. This can lead to the formation of colored, higher molecular weight byproducts.
Q2: Can I purify a batch of this compound that has started to discolor?
A2: Yes, if the degradation is not extensive. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or purification by column chromatography over silica gel are effective methods.[5] However, it is crucial to first assess the extent of degradation using an analytical technique like TLC or NMR to determine if purification is a viable option.
Q3: What are the expected ¹H NMR chemical shifts for this compound?
-
NH proton: A broad singlet between δ 8.0-9.5 ppm.
-
Pyrrole protons: Two doublets in the aromatic region, likely between δ 6.0-7.5 ppm.
-
Ethyl ester CH₂: A quartet around δ 4.3 ppm.
-
Ethyl ester CH₃: A triplet around δ 1.3 ppm. The presence of significant unexpected peaks would indicate the presence of impurities.
Q4: What are the potential impurities I should be aware of?
A4: The most common impurities can arise from the synthesis or degradation:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Polybrominated species: Over-bromination during synthesis can lead to the formation of dibromo- or even tribromo-pyrrole derivatives.[2] A related dibrominated compound, 2-nitro benzylidine-4,5-dibromo-1H-pyrrole-2-carbohydrazide, showed an Rf value of 0.67 in a 7:3 ethyl acetate/n-hexane system, which is likely higher than the monobrominated product.[2]
-
Oxidation/polymerization products: These are often complex mixtures and may appear as baseline material or a smear on a TLC plate.
IV. Visual Logic and Workflow Diagrams
To further assist in your troubleshooting efforts, the following diagrams illustrate the decision-making process when encountering stability issues and the general workflow for a purity check.
Troubleshooting Workflow for Compound Stability
Caption: A flowchart to guide the decision-making process when assessing the stability of this compound.
Purity Verification Workflow
Caption: A step-by-step workflow for verifying the purity of this compound using TLC and NMR.
V. References
-
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Retrieved from --INVALID-LINK--
-
Wikipedia. (2024). Pyrrole. In Wikipedia. Retrieved from --INVALID-LINK--
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Retrieved from --INVALID-LINK--
-
ACS Publications. (2020). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. Retrieved from --INVALID-LINK--
-
BMC. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. BMC Chemistry. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from --INVALID-LINK--
-
ResearchGate. (2010). ¹H NMR spectra of 1H-pyrrole (1) in different solvents. Retrieved from --INVALID-LINK--
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. vlifesciences.com [vlifesciences.com]
- 3. Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H8BrNO2 | CID 59559613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Ethyl 5-bromo-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high conversion rates in reactions involving this versatile heterocyclic building block. As Senior Application Scientists, we understand that low yields can be a significant bottleneck in a research pipeline. This document moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose problems and develop robust, high-yielding protocols.
Section 1: Foundational Issues & Starting Material Integrity
Before troubleshooting specific reaction types, it is crucial to validate the integrity of your starting materials and the general reaction setup. Overlooking these fundamentals is a common source of failure.
Q1: My reaction is showing little to no conversion. What are the very first things I should check?
A1: When a reaction fails completely, the issue often lies with the foundational setup rather than complex mechanistic pathways. Before re-evaluating your catalyst or reagents, perform the following checks:
-
Starting Material Purity and Stability: this compound, like many pyrroles, can be sensitive to air and light, often darkening over time.[1][2] This degradation can introduce impurities that inhibit catalysis. Confirm the purity of your starting material via NMR or LC-MS. If it appears discolored (anything other than a white to light-brown solid), consider purification by recrystallization.
-
Solvent and Reagent Quality: Many of the most common reactions for this substrate, such as palladium-catalyzed cross-couplings, are extremely sensitive to oxygen and water.[3] Ensure your solvents are anhydrous and have been thoroughly deoxygenated (e.g., by sparging with argon or nitrogen for 30-60 minutes). Use fresh, high-purity reagents.
-
Inert Atmosphere: A robust inert atmosphere is non-negotiable. Ensure your reaction vessel was properly purged (e.g., by evacuating and backfilling with argon or nitrogen at least three times) and that a positive pressure of inert gas is maintained throughout the reaction.[3]
Q2: I've confirmed my reagents are pure and my setup is inert, but I'm still seeing poor results in cross-coupling reactions. What's the most likely culprit related to the substrate itself?
A2: The most significant intrinsic property of this compound that causes issues in cross-coupling chemistry is the acidity of the N-H proton . The pKa of the pyrrole N-H is approximately 17.5, making it acidic enough to react with strong bases and organometallic species used in catalysis.[2]
This N-H proton can cause several problems:
-
Base Consumption: It will neutralize the base intended for the catalytic cycle (e.g., NaOt-Bu, K₂CO₃), altering the stoichiometry and effectiveness of the reaction.
-
Catalyst Inhibition: The deprotonated pyrrolide anion can coordinate to the metal center (e.g., Palladium), potentially inhibiting or deactivating the catalyst.
-
Substrate-Substrate Side Reactions: The pyrrolide anion can act as a nucleophile, leading to undesired side reactions.
The most effective solution to this problem is to protect the pyrrole nitrogen before attempting the cross-coupling reaction.
Section 2: The N-H Problem & The N-Protection Solution
Protecting the pyrrole nitrogen is arguably the single most important step you can take to ensure reliable, high-yielding cross-coupling reactions. The protecting group temporarily replaces the acidic proton, rendering the nitrogen non-reactive to the basic and organometallic reagents in the reaction.
Caption: Logical workflow for addressing N-H proton-related reaction failure.
Q3: Which nitrogen protecting group should I use for this compound?
A3: The choice of protecting group depends on its stability to your planned reaction conditions and the ease of its subsequent removal. For this substrate, electron-withdrawing protecting groups are often preferred as they can help to further decrease the nucleophilicity of the pyrrole ring.[4]
| Protecting Group | Introduction Method | Deprotection Method | Expertise & Experience Insights |
| Tosyl (Ts) | Tosyl chloride (TsCl), NaH in THF or K₂CO₃ in DMF | Strong base (e.g., NaOH in MeOH/H₂O)[5] or reducing agents. | Pro: Very stable, electron-withdrawing, enhances regioselectivity in some reactions. Con: Harsh removal conditions may not be suitable for complex molecules.[4] |
| SEM | SEM-Cl, NaH in THF | Fluoride source (e.g., TBAF) or acid (e.g., TFA). | Pro: Mild removal conditions are compatible with many functional groups.[4][6] Con: Can be more expensive than other options. |
| Boc | (Boc)₂O, DMAP, base | Trifluoroacetic acid (TFA) or heat. | Pro: Widely used, easy to introduce. Con: Can be labile under acidic conditions sometimes generated in cross-coupling reactions.[7][8] |
For general robustness in Suzuki and Buchwald-Hartwig reactions, a sulfonyl protecting group like Tosyl (Ts) is an excellent and cost-effective starting point due to its high stability.[4]
Protocol 1: N-Tosylation of this compound
This protocol provides a reliable method for protecting the pyrrole nitrogen.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes.
-
Tosylation: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-tosylated product.
Section 3: Troubleshooting Specific Cross-Coupling Reactions
With a properly N-protected substrate, you can now focus on optimizing the specific parameters of your cross-coupling reaction.
A. Suzuki Coupling
The Suzuki coupling is a powerful C-C bond-forming reaction. Low conversion rates with a protected substrate typically point to issues with the catalytic system.
Caption: Stepwise troubleshooting workflow for Suzuki coupling reactions.
Q4: My N-protected pyrrole is still giving low yields in a Suzuki coupling. What parameters should I investigate?
A4: For a Suzuki coupling with an N-protected bromo-pyrrole, the interplay between the catalyst, base, and solvent is critical.[9]
-
Catalyst & Ligand: While many palladium sources work, pre-catalysts or well-defined Pd(0) sources are often more reliable. For electron-rich heterocycles, phosphine ligands are crucial. A common and effective starting point is Pd(dppf)Cl₂ , which contains both the palladium source and the dppf ligand.[10] If this fails, consider other catalysts like Pd(PPh₃)₄.
-
Base: The base is required to activate the boronic acid. An inorganic base is typically used. Potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) are excellent choices.[11] Ensure at least 2-3 equivalents are used.
-
Solvent System: A mixture of an organic solvent and water is usually required to dissolve all components. A common and effective system is 1,4-Dioxane/H₂O or DME/H₂O .
-
Temperature: These reactions almost always require heating, typically in the range of 80-110 °C.[12]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Result |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Toluene | 110 | Low Conversion |
| 2 | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | Moderate Conversion |
| 3 | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | High Conversion [13] |
Protocol 2: Optimized Suzuki Coupling of N-Tosyl-Ethyl 5-bromo-1H-pyrrole-2-carboxylate
-
Preparation: To a reaction vial, add the N-Tosyl protected pyrrole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and Cesium Carbonate (Cs₂CO₃, 3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
-
Inerting: Seal the vial, then evacuate and backfill with argon three times.
-
Solvent Addition: Add deoxygenated 1,4-Dioxane and Water (e.g., in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
B. Buchwald-Hartwig Amination
This C-N bond-forming reaction is also highly sensitive to conditions.
Q5: What are the critical parameters for a successful Buchwald-Hartwig amination with this substrate?
A5: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base and a specific combination of a palladium precursor and a bulky, electron-rich phosphine ligand.[3]
-
Catalyst System: A common and highly effective system is a combination of a palladium precursor like Pd₂(dba)₃ and a bulky phosphine ligand such as XPhos or RuPhos. Using pre-formed catalysts (precatalysts) can also enhance reliability.
-
Base: A strong, sterically hindered base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[14] Lithium bis(trimethylsilyl)amide (LHMDS) is another option.
-
Solvent: Anhydrous, non-protic solvents are required. Toluene or 1,4-Dioxane are typical choices.
-
Temperature: Heating is required, typically between 80-110 °C.[3] Microwave-assisted protocols can dramatically reduce reaction times.[14]
Protocol 3: Buchwald-Hartwig Amination of N-Tosyl-Ethyl 5-bromo-1H-pyrrole-2-carboxylate
-
Preparation: In a glovebox or under a robust stream of argon, add the N-Tosyl protected pyrrole (1.0 eq), the desired amine (1.2 eq), and Sodium tert-butoxide (NaOt-Bu, 1.4 eq) to a reaction vial.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., XPhos, 0.05 eq) in a small amount of the reaction solvent.
-
Reaction Setup: Add the catalyst solution to the main reaction vial, followed by anhydrous, deoxygenated toluene.
-
Inerting: Seal the vial and heat to 100 °C for 6-24 hours, monitoring progress by LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Section 4: Side Reactions, Purification, and Analytical Monitoring
Q6: My reaction seems to work, but the final product is impure. What are common side reactions and purification challenges?
A6: Even under optimized conditions, side reactions can occur.
-
Debromination: Reductive dehalogenation can occur, leading to the formation of the non-brominated pyrrole derivative. This is often promoted by catalyst degradation or impurities.
-
Homocoupling: The boronic acid (in Suzuki reactions) can couple with itself to form a biaryl byproduct.
-
Decomposition: Pyrroles can be unstable to strongly acidic or oxidative conditions.[15] During workup and purification, avoid strong acids. Some pyrrole derivatives can be unstable on silica gel over long periods; prompt elution is recommended.
-
Purification: Standard flash column chromatography is typically effective for these compounds. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. For stubborn impurities, recrystallization can be an effective alternative.[16]
Q7: How can I best monitor these reactions?
A7: Effective reaction monitoring is key to optimization.
-
Thin-Layer Chromatography (TLC): The most straightforward method. Use a solvent system that gives good separation between your starting material and product (e.g., 20-30% Ethyl Acetate in Hexanes). Visualize with a UV lamp and consider a potassium permanganate stain, which is very effective for detecting electron-rich compounds like pyrroles.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive information on the consumption of starting material and the formation of the desired product mass, as well as potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction (after a mini-workup) and analyzing it by ¹H NMR can provide an accurate conversion ratio.[17]
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. re.public.polimi.it [re.public.polimi.it]
- 16. benchchem.com [benchchem.com]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Removal of impurities from Ethyl 5-bromo-1H-pyrrole-2-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purification of Ethyl 5-bromo-1H-pyrrole-2-carboxylate (CAS: 740813-37-0). Ensuring the high purity of this key heterocyclic intermediate is critical for the success of subsequent synthetic steps and the integrity of biological assays. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve the desired purity for your compound.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product is a dark, oily residue or a discolored solid, not the expected off-white solid. What causes this, and how can I purify it?
Answer: This is a common issue resulting from persistent colored impurities or side products formed during the bromination reaction. Pyrrole rings can be sensitive and may form polymeric or oxidized byproducts under certain conditions, which are often highly colored.
-
Causality: The discoloration is typically due to trace amounts of unreacted bromine, acidic byproducts (HBr), or complex polymeric materials. Over-heating during solvent removal can also contribute to degradation.
-
Recommended Action:
-
Initial Wash: Before attempting more rigorous purification, try washing the crude material. Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this solution sequentially with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and carefully remove the solvent under reduced pressure.
-
Purification Strategy: If the discoloration persists, you have two primary options: recrystallization (if the material is solid) or column chromatography. For oily residues, column chromatography is the required method.
-
Question 2: My TLC plate shows multiple spots after the reaction. How do I identify the product and choose a purification method?
Answer: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate a mixture of compounds, which could include your desired product, unreacted starting material, and various side products.
-
Identification:
-
Starting Material: Spot a lane on the TLC plate with your starting material (Ethyl 1H-pyrrole-2-carboxylate) as a reference. The starting material is less polar than the brominated product and will have a higher Retention Factor (Rf) value.
-
Product Spot: The desired mono-brominated product is generally more polar than the starting material and less polar than potential di-brominated byproducts. It will appear as a new spot with a lower Rf than the starting material.
-
Byproducts: Spots with very low Rf values (close to the baseline) may represent highly polar impurities or polymeric material. Spots with Rf values between the starting material and the product could be isomers.[1]
-
-
Method Selection:
-
Significant Rf Separation: If there is a clear separation between the product spot and the impurities on the TLC plate, flash column chromatography is the most effective method for separation.
-
Product is the Major Spot: If the product is the dominant spot and the material is solid, recrystallization may be a viable and quicker option to remove minor impurities.
-
dot
Question 3: I ran a column, but the separation was poor and my fractions are still mixed. What went wrong?
Answer: Poor separation during column chromatography can be frustrating and is usually attributable to a few key factors.[2]
-
Incorrect Solvent System: The eluent may be too polar, causing all compounds to elute quickly with little separation. Conversely, if it's not polar enough, the compounds may not move off the baseline.
-
Solution: The ideal solvent system should give your product an Rf of 0.25-0.35 on the TLC plate.[2] Systematically test different ratios of nonpolar and polar solvents (e.g., hexane/ethyl acetate) to achieve this target Rf before running the column.
-
-
Column Overloading: Loading too much crude material onto the column relative to the amount of silica gel is a common mistake.
-
Solution: A general rule of thumb is to use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
-
Sample Loading Technique: If the initial sample band is too wide, it will lead to broad, overlapping elution bands.
-
Solution: Dissolve the crude material in the minimum amount of solvent (preferably the eluent or a less polar solvent like DCM) before loading it onto the column. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Compound Instability: Pyrroles can be somewhat acidic and may streak or decompose on standard silica gel.[2]
-
Solution: If you observe significant streaking on TLC or recover low yields from the column, consider deactivating the silica gel. This can be done by pre-treating the silica with a solvent system containing a small amount of a mild base, such as triethylamine (~0.5-1% by volume), to neutralize acidic sites.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
The synthesis of this compound can result in several impurities. Identifying them is key to selecting an appropriate purification strategy.
| Impurity Name | Likely Origin | Typical Analytical Signature |
| Ethyl 1H-pyrrole-2-carboxylate | Unreacted starting material. | Higher Rf on TLC than the product. Distinct NMR signals for the unsubstituted pyrrole. |
| Ethyl 4,5-dibromo-1H-pyrrole-2-carboxylate | Over-bromination of the pyrrole ring.[3] | Lower Rf on TLC. Mass spectrometry (MS) will show a characteristic dibromo isotopic pattern. |
| Ethyl 4-bromo-1H-pyrrole-2-carboxylate | Isomeric byproduct formed during electrophilic substitution. | Similar polarity to the desired product, making it difficult to separate by chromatography. |
| Polymeric/Degradation Products | Harsh reaction conditions (excess acid, high temperature). | Baseline material on TLC; broad, unresolved humps in NMR. |
Q2: Which analytical methods are best for final purity assessment?
A multi-pronged approach is recommended for a comprehensive purity analysis.[1]
-
¹H NMR Spectroscopy: This is the primary tool for confirming the structure and assessing purity. The integration of proton signals should correspond to the expected ratios. Impurities like residual solvents or starting materials are often easily identified and quantified. Quantitative NMR (qNMR) can provide an absolute purity value without needing a specific reference standard.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantitative analysis and detecting non-volatile impurities with high sensitivity.[1] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the product and helps identify impurities by their mass.
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, proper storage is essential.
-
Temperature: For long-term storage (months to years), it is recommended to store the compound at -20°C.[5] For shorter periods (weeks), storage at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent degradation from moisture and air.
-
Light: The compound is potentially light-sensitive.[6] Store in an amber vial or in a dark location to prevent photochemical degradation.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is the most robust method for separating the target compound from starting materials and byproducts.
-
TLC Analysis & Solvent Selection:
-
Prepare several TLC plates testing solvent systems with varying polarity (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
The optimal system will give the product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Select a column of appropriate size (for 1g of crude material, a 40g silica column is a good starting point).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1g) in a minimal volume of dichloromethane (~2-3 mL).
-
Carefully apply the solution to the sand layer using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica bed until the top sand layer is just dry.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution using a gradient system. A typical gradient might be:
-
500 mL of 95:5 Hexane:EtOAc
-
500 mL of 90:10 Hexane:EtOAc
-
500 mL of 80:20 Hexane:EtOAc
-
-
Collect fractions (e.g., 20-30 mL per fraction) and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
dot
Protocol 2: Purification by Recrystallization
This method is effective if the crude product is a solid and contains relatively minor impurities.[7]
-
Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of the crude product in various solvents (e.g., hexane, ethanol/water mixture, toluene).
-
A common choice is a two-solvent system, such as dissolving the compound in a minimal amount of hot ethyl acetate or ethanol and then slowly adding a non-polar solvent like hexane until the solution becomes cloudy (the cloud point).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Do not add excessive solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-fount.com [bio-fount.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important pyrrole derivative.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The selective introduction of a bromine atom at the C5 position of the pyrrole ring is a critical transformation that can present several challenges, especially when transitioning from laboratory to pilot-plant scale. This guide provides a comprehensive overview of the synthetic process, focusing on practical solutions to common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable route for the synthesis of this compound?
The most common and scalable route involves a two-step process: first, the synthesis of the precursor, Ethyl 1H-pyrrole-2-carboxylate, followed by its selective bromination. For the bromination step, N-Bromosuccinimide (NBS) is the reagent of choice for selective monobromination due to its milder reactivity compared to elemental bromine.[1]
Q2: Why is controlling the reaction temperature so critical during the bromination of Ethyl 1H-pyrrole-2-carboxylate?
The pyrrole ring is highly activated towards electrophilic aromatic substitution, making it susceptible to over-bromination to yield di- and tri-brominated species.[1] Lowering the reaction temperature, typically to between -78 °C and 0 °C, decreases the reaction rate and enhances the selectivity for the desired mono-brominated product.[1]
Q3: I am observing the formation of multiple isomers (4-bromo and 5-bromo). How can I improve the regioselectivity for the 5-bromo isomer?
The ethyl carboxylate group at the C2 position is an electron-withdrawing group, which can direct bromination to both the C4 and C5 positions. While a mixture of isomers is possible, the 5-bromo isomer is often the desired product. To favor the formation of the 5-bromo isomer, careful control of reaction conditions is crucial. Using a less polar solvent and a slow, portion-wise addition of the brominating agent at low temperatures can enhance the selectivity.
Q4: My reaction with NBS is not proceeding to completion. What are the possible causes?
Incomplete conversion can be due to several factors:
-
Degraded NBS: N-Bromosuccinimide can decompose over time. It is recommended to use freshly recrystallized NBS for best results.
-
Insufficient reaction time: While the reaction is generally fast, at very low temperatures, it may require longer to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Inadequate mixing: On a larger scale, ensure efficient stirring to maintain a homogenous reaction mixture.
Q5: What are the best practices for purifying the final product on a large scale?
For large-scale purification, recrystallization is often the most practical method. A suitable solvent system, such as ethyl acetate/hexane, can be used to obtain the product in high purity. Column chromatography is also an effective method for purification, particularly for removing isomeric impurities, but may be less practical for very large quantities.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Significant formation of di- and poly-brominated products. | 1. Reaction temperature is too high. 2. Brominating agent added too quickly. 3. Excess brominating agent used. | 1. Maintain a reaction temperature between -78 °C and 0 °C. 2. Add the brominating agent (e.g., a solution of NBS in THF) dropwise over an extended period. 3. Use a stoichiometric amount (1.0 equivalent) of the brominating agent. |
| Low yield of the desired 5-bromo isomer. | 1. Formation of the 4-bromo isomer. 2. Product loss during workup or purification. | 1. Optimize reaction conditions (solvent, temperature) to favor 5-bromination. 2. Ensure efficient extraction and minimize transfers. For purification, carefully select the recrystallization solvent to maximize recovery. |
| The reaction is sluggish or stalls. | 1. Impure or degraded NBS. 2. Low reaction temperature is excessively slowing the reaction. | 1. Recrystallize NBS from water before use. 2. Allow the reaction to stir for a longer period at the low temperature, or consider slowly warming the reaction to a slightly higher temperature (e.g., -20 °C) while carefully monitoring for the formation of byproducts. |
| Dark coloration of the reaction mixture. | Formation of colored byproducts due to pyrrole decomposition or side reactions. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. The use of a purification step with activated carbon (Norit) can be employed if necessary.[2] |
Experimental Protocols
Part 1: Large-Scale Synthesis of Ethyl 1H-pyrrole-2-carboxylate
This procedure is adapted from a reliable method for the large-scale synthesis of the starting material.[2]
Step 1: Synthesis of 2-Pyrrolyl Trichloromethyl Ketone
-
In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, charge 225 g (1.23 moles) of trichloroacetyl chloride and 200 ml of anhydrous diethyl ether.
-
With stirring, add a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether over 3 hours. The heat of the reaction will cause the mixture to reflux.
-
After the addition is complete, stir the mixture for an additional hour.
-
Slowly add a solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water through the dropping funnel. Caution: Excessive frothing may occur if added too quickly.
-
Separate the layers and dry the organic phase with magnesium sulfate.
-
Treat the organic phase with 6 g of Norit (activated carbon) and filter.
-
Remove the solvent by distillation on a steam bath.
-
Dissolve the residue in 225 ml of hexane and cool on ice to induce crystallization.
-
Collect the tan solid by filtration and wash with 100 ml of cold hexane to yield 189–196 g (77–80%) of the ketone.
Step 2: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
-
In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a powder funnel, dissolve 1.0 g (0.044 g-atom) of sodium in 300 ml of anhydrous ethanol.
-
Once the sodium has dissolved, add 75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone portionwise over 10 minutes. The solution will become warm.
-
Stir the solution for 30 minutes after the addition is complete.
-
Concentrate the solution to dryness using a rotary evaporator.
-
Partition the oily residue between 200 ml of ether and 25 ml of 3 N hydrochloric acid.
-
Separate the ether layer and wash the aqueous layer once with 100 ml of ether.
-
Combine the ether solutions, wash once with 25 ml of saturated sodium hydrogen carbonate solution, and dry with magnesium sulfate.
-
Concentrate the solution by distillation.
-
Fractionally distill the residue under reduced pressure to give 44.0–44.5 g (91–92%) of ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil, which crystallizes on standing.[2]
Part 2: Scalable Synthesis of this compound
This protocol is a best-practice guide for the selective bromination of Ethyl 1H-pyrrole-2-carboxylate on a larger scale, based on general procedures for pyrrole bromination.[1]
Materials and Equipment:
-
Ethyl 1H-pyrrole-2-carboxylate
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Large, three-necked, round-bottomed flask with a mechanical stirrer, dropping funnel, and a nitrogen inlet/outlet
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: In a flame-dried, three-necked, round-bottomed flask under a nitrogen atmosphere, dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous THF (approximately 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over 1-2 hours, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
For large-scale purification, dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.
-
Visualizations
Reaction Workflow
References
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the experimental use of Ethyl 5-bromo-1H-pyrrole-2-carboxylate. The reactivity of this versatile heterocyclic building block is profoundly influenced by the choice of solvent, a parameter that is often critical for achieving desired outcomes in yield, selectivity, and reaction rate. This document is structured to help you navigate these challenges by explaining the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types where solvent choice is critical for this compound?
The two most common and synthetically important reactions for this substrate are Palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura) at the C5-bromo position and alkylation/acylation at the N1-position (the pyrrole nitrogen). In both cases, the solvent system directly influences reaction kinetics, product distribution, and the stability of intermediates and catalysts.[1][2]
Q2: For a Suzuki-Miyaura coupling, what is the general rule for selecting a solvent?
There isn't a single "best" solvent, as the optimal choice depends on the specific coupling partners and catalyst system. However, a general starting point is a mixture of an organic solvent and an aqueous base solution. Common organic solvents include 1,4-dioxane, 1,2-dimethoxyethane (DME), and toluene.[3][4] Polar aprotic solvents like N,N-dimethylformamide (DMF) are also frequently used, particularly when reagent solubility is a challenge.[1][5] The role of the solvent is complex; it must dissolve the organic substrate, the organoboron reagent, and the palladium catalyst, while also influencing the various steps of the catalytic cycle.[6]
Q3: I need to perform an N-alkylation. How does the solvent affect whether I get N-alkylation or undesired C-alkylation?
The regioselectivity of pyrrole alkylation is a classic example of solvent-controlled reactivity. To strongly favor N-alkylation, use a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).[7][8] These solvents effectively solvate the cation (e.g., Na⁺ or K⁺) of the pyrrolide salt, creating a "freer" and more reactive pyrrolide anion. The negative charge is concentrated on the nitrogen atom, which acts as a hard nucleophile, preferentially attacking the alkyl halide to give the N-alkylated product.[2] In contrast, less polar solvents like tetrahydrofuran (THF) or diethyl ether result in a tighter ion pair between the cation and the pyrrolide nitrogen, leading to increased C-alkylation.[2]
Q4: Is it necessary to protect the N-H group of the pyrrole before attempting a Suzuki coupling?
While not always mandatory, protecting the pyrrole nitrogen, often with an electron-withdrawing group like tert-butoxycarbonyl (Boc) or a sulfonyl group, is highly recommended.[9][10] There are several advantages:
-
Improved Solubility: N-protected pyrroles often have better solubility in common organic solvents.
-
Prevention of Side Reactions: The acidic N-H proton can interfere with the basic conditions of the Suzuki coupling, potentially leading to deprotonation and side reactions or catalyst inhibition.
-
Enhanced Stability: The electron-withdrawing protecting group makes the pyrrole ring less electron-rich and therefore more stable and less prone to degradation.[11]
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions
This section addresses specific issues you may encounter when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q5: My Suzuki coupling reaction has a very low yield or fails completely. What are the most likely causes related to the solvent?
Answer:
A low-yielding Suzuki reaction is a common problem with multiple potential causes. Before investigating more complex factors, always start with the fundamentals of your reaction setup, where the solvent plays a pivotal role.
-
Poor Solubility of Reagents: One of the most frequent issues is the poor solubility of one or more components (the bromo-pyrrole, the boronic acid, or the base) in the chosen solvent system.[12] If you observe undissolved solids, the reaction is likely happening in a heterogeneous mixture, severely limiting the reaction rate.
-
Inappropriate Solvent Polarity: The polarity of the solvent can dramatically affect the catalytic cycle. Polar solvents can stabilize charged intermediates and influence the active form of the palladium catalyst.[13][14] In some systems, a switch from a nonpolar solvent (like toluene) to a polar aprotic solvent (like DMF or acetonitrile) can alter the selectivity and rate of the reaction.[15]
-
Solution: Screen a few different solvent systems. A good starting panel would be: Toluene/H₂O, Dioxane/H₂O, and DMF. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is adequately soluble in the aqueous phase.[16]
-
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation. While not strictly a solvent issue, the solvent's ability to dissolve oxygen and the thoroughness of your degassing procedure are linked.
-
Solution: Ensure your solvent is rigorously degassed before use. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions.
-
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
Q6: I am observing significant debromination (hydrodehalogenation) of my starting material. How can the solvent contribute to this side reaction?
Answer:
Debromination, where the bromine atom is replaced by a hydrogen, is a common side reaction in palladium-catalyzed couplings. The solvent can play a significant role in promoting this pathway.
-
Protic Solvents as a Hydrogen Source: Protic solvents (like alcohols or water) can act as a source of hydrogen. While water is often a necessary co-solvent for the base, using alcohols as the primary solvent can sometimes exacerbate debromination.
-
Solvent Impurities: Impurities in the solvent, such as water in a supposedly anhydrous solvent, can also contribute.
-
Mechanism: The mechanism can involve the formation of a palladium-hydride species, which then reductively eliminates the aryl group to give the debrominated product. The formation of this hydride can be influenced by the solvent and base combination.
Troubleshooting Steps:
-
Use High-Purity, Anhydrous Solvents: If running the reaction under anhydrous conditions (e.g., with a non-aqueous base like K₃PO₄), ensure your solvent is truly dry.[17]
-
Minimize Protic Co-solvents: If using an aqueous system, use the minimum amount of water necessary to dissolve the base. Avoid using alcohols as the main solvent unless literature for your specific substrate supports it.
-
Screen Different Bases: The choice of base is coupled to the solvent. Sometimes, a weaker base or a different cation can suppress debromination.
Troubleshooting Guide: N-Alkylation Reactions
This section addresses specific issues related to the N-alkylation of this compound.
Q7: I am getting a mixture of N- and C-alkylated products. How can I use the solvent to improve N-selectivity?
Answer:
This is a direct consequence of the ambident nucleophilic nature of the pyrrolide anion and is highly controllable by solvent choice.[2]
-
The Underlying Principle (HSAB Theory): The nitrogen atom of the pyrrolide anion is a "harder" nucleophilic center, while the carbon atoms (C2 and C3) are "softer". According to the Hard and Soft Acids and Bases (HSAB) principle, hard nucleophiles prefer to react with hard electrophiles. More importantly, the solvent environment dictates the state of the anion.
-
Role of Polar Aprotic Solvents: Highly polar aprotic solvents like DMSO, DMF, or HMPA excel at solvating cations (like K⁺ from KOH or Na⁺ from NaH).[7] This separates the cation from the pyrrolide anion, creating a "naked" or "free" anion. In this state, the reaction is under charge control, and the alkyl halide (electrophile) is attacked by the most electronegative atom, the nitrogen, leading to high N-selectivity.[2]
-
Role of Less Polar Solvents: In less polar solvents like THF or diethyl ether , the cation remains tightly associated with the nitrogen atom in an ion pair. This steric hindrance around the nitrogen forces the alkylating agent to react with the more accessible carbon positions of the pyrrole ring, leading to significant amounts of C-alkylation.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 9. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Preventing decomposition of Ethyl 5-bromo-1H-pyrrole-2-carboxylate during reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Ethyl 5-bromo-1H-pyrrole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Pyrrole-based heterocycles are foundational in numerous pharmaceutical agents and advanced materials, yet their reactivity can present unique challenges. This document provides in-depth, field-proven insights to help you navigate potential issues, optimize your reaction outcomes, and prevent the decomposition of this valuable reagent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding the handling, storage, and strategic use of this compound.
Q1: My bottle of this compound has changed color from off-white to tan/brown upon storage. Is it still usable?
A: This color change is a strong indicator of decomposition, primarily through oxidation and polymerization. Pyrroles, in general, are known to darken upon exposure to air and light.[1][2] While minor discoloration may not significantly impact every reaction, for sensitive applications like catalysis, using the discolored reagent is not recommended as it may lead to lower yields and the formation of complex impurities.
-
Recommendation: For best results, purify the material before use. A quick column chromatography pass or recrystallization can often remove the colored polymeric impurities.[3] To prevent this, always store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a reduced temperature (≤4 °C).
Q2: Is it necessary to protect the pyrrole N-H proton before performing cross-coupling reactions?
A: While not strictly necessary for all protocols, N-protection is highly recommended for achieving consistent, high-yielding results, especially in complex syntheses. The pyrrole N-H proton is weakly acidic (pKa ≈ 16.5-17.5) and can be deprotonated by the bases used in many coupling reactions.[2]
-
Without Protection: The resulting pyrrolide anion can coordinate to the metal center, potentially altering the catalyst's reactivity or leading to undesired side reactions. Successful couplings on N-H free pyrroles have been reported, often using specific catalyst/base systems.[4]
-
With Protection: Introducing an electron-withdrawing protecting group (e.g., tosyl, Boc) or a removable directing group (e.g., SEM, TIPS) can significantly enhance stability, improve solubility, and prevent N-arylation or other side reactions.[5][6][7] The choice of protecting group is critical and should be guided by its stability to the planned reaction conditions and the ease of its subsequent removal.
Q3: What are the optimal storage and handling practices for this reagent?
A: Given its sensitivity, stringent storage and handling are critical.
-
Storage: The ideal storage condition is in a freezer (≤4 °C) inside an amber vial that has been backfilled with an inert gas like argon or nitrogen. The container should be tightly sealed to prevent moisture and air ingress.
-
Handling: Always handle the reagent under an inert atmosphere.[1] For weighing and dispensing, use of a glovebox is ideal.[8] If a glovebox is unavailable, transfer the solid quickly in a dry, inert gas-flushed environment. For solution-based transfers, use Schlenk line techniques with dry, degassed solvents.[8][9][10]
Section 2: Troubleshooting Guide for Common Reactions
This guide uses a symptom-based approach to help you diagnose and resolve issues encountered during your experiments.
Symptom 1: The reaction mixture (e.g., a Suzuki coupling) turns dark brown or black upon adding the palladium catalyst.
-
Possible Cause 1: Catalyst Oxidation. This is the most common cause. Palladium(0) catalysts are extremely sensitive to oxygen. If the reaction setup is not properly purged of air or if the solvents are not thoroughly degassed, the catalyst will rapidly oxidize and turn black (palladium black), rendering it inactive.[8]
-
Possible Cause 2: Substrate Decomposition. The pyrrole substrate itself can decompose or polymerize under the reaction conditions, especially at elevated temperatures in the presence of a Lewis acidic metal center and base.
-
Recommended Solutions:
-
Improve Inert Technique: Ensure your Schlenk line or glovebox is functioning correctly with no leaks.[8][11] Use a high-purity inert gas.
-
Thoroughly Degas Solvents: Solvents must be deoxygenated before use. The most effective method is three freeze-pump-thaw cycles. Alternatively, sparging with argon or nitrogen for at least 30-60 minutes can be sufficient for many applications.[8]
-
Use Fresh Catalyst: Use a catalyst from a freshly opened container or a trusted source. Weigh it out and add it to the reaction under a positive pressure of inert gas.
-
Consider N-Protection: A protected pyrrole is often more robust and less prone to this type of decomposition.[7]
-
Symptom 2: The major isolated product is the debrominated starting material (Ethyl 1H-pyrrole-2-carboxylate).
-
Possible Cause: Reductive Dehalogenation. This is a known side reaction in palladium-catalyzed cross-couplings.[12][13] It occurs when the organopalladium intermediate undergoes proto-depalladation (reaction with a proton source) or reaction with a hydride source instead of the desired transmetalation/reductive elimination pathway. Trace amounts of water, alcohols, or certain amine bases can be proton sources.
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Dry glassware in an oven (≥125 °C) and cool under vacuum or an inert gas stream.[9]
-
Screen Reaction Components:
-
Base: Switch to a non-nucleophilic, anhydrous base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than aqueous carbonate solutions.
-
Solvent: Toluene or dioxane are generally preferred over protic or coordinating solvents like alcohols or DMF for minimizing this side reaction.
-
Ligand: The phosphine ligand can influence the rate of dehalogenation. Experiment with different ligands (e.g., SPhos, XPhos, dppf) to find one that favors the cross-coupling pathway.[4][14]
-
-
Symptom 3: TLC analysis shows multiple new spots, and the desired product yield is very low.
-
Possible Cause 1: N-H Reactivity. If the nitrogen is unprotected, it can be alkylated, acylated, or arylated depending on the reactants and intermediates present, leading to a complex mixture of products.
-
Possible Cause 2: Ring Opening/Decomposition. At excessively high temperatures or with incompatible reagents (e.g., strong acids or bases), the pyrrole ring itself can become unstable.[15][16]
-
Recommended Solutions:
-
Protect the Nitrogen: This is the most direct way to prevent N-H side reactions. See Protocol 3 for an example.[7]
-
Optimize Temperature: Do not overheat the reaction. Run a temperature screen to find the lowest possible temperature at which the reaction proceeds at a reasonable rate. For many Suzuki couplings, 80-100 °C is sufficient.[14]
-
Re-evaluate Reagent Compatibility: Ensure that your chosen base, solvent, and other additives are compatible with the electron-rich, and potentially sensitive, bromo-pyrrole system. Avoid strong mineral acids.[17]
-
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common reaction failures.
Caption: Troubleshooting Decision Tree for Reactions.
Section 3: Key Experimental Protocols
These protocols provide detailed, validated procedures for common operations involving this compound.
Protocol 1: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol is fundamental for preventing decomposition due to air-sensitivity.[8][9][10]
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, etc.) in an oven at 125 °C for at least 4 hours and assemble while hot.
-
System Assembly: Connect the assembled glassware to a Schlenk line. The line should have dual manifolds, one for inert gas (Argon or Nitrogen) and one for vacuum. Vent the inert gas through an oil bubbler to monitor flow.
-
Purging the System: Evacuate the glassware using the vacuum line until the pressure is low. Then, carefully refill the flask with inert gas. Repeat this "vacuum/backfill" cycle at least three times to remove residual air and moisture.
-
Reagent Addition (Solids): With a strong positive flow of inert gas out of an open port, quickly add solid reagents like this compound, the boronic acid, and the base.
-
Solvent Addition: Add anhydrous, degassed solvent via a cannula or a dry syringe.
-
Catalyst Addition: Finally, add the palladium catalyst using the same technique as for other solids (positive inert gas flow).
-
Reaction: Once all components are added, seal the system and maintain a slight positive pressure of inert gas (indicated by slow bubbling in the oil bubbler) for the duration of the reaction.
Protocol 2: Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from successful literature precedents for coupling with bromo-pyrroles.[4][14]
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Purge: Seal the flask and perform three vacuum/argon backfill cycles as described in Protocol 1.
-
Solvent Addition: Add degassed 1,4-dioxane (or toluene) via cannula to create a ~0.1 M solution based on the limiting reagent.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3-5 mol%).[14][18]
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 3: N-H Protection with SEM-Cl (Illustrative Example)
Protecting the nitrogen can significantly improve stability and downstream reactivity. The SEM (2-(trimethylsilyl)ethoxymethyl) group is a robust choice.[5]
-
Setup: To a flame-dried round-bottom flask under argon, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous, degassed DMF.
-
Deprotonation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quench & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-SEM protected pyrrole.
Section 4: Reference Data
The table below summarizes typical conditions for Suzuki-Miyaura couplings involving bromo-heterocycles, providing a starting point for your optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Source(s) |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd(OAc)₂ | [4][14] |
| Ligand | dppf (in catalyst) | PPh₃ (in catalyst) | SPhos | [4] |
| Base | K₂CO₃ (anhydrous) | Cs₂CO₃ | K₃PO₄ (anhydrous) | [14][19] |
| Solvent | 1,4-Dioxane or DME | Toluene | THF / H₂O | [4][14][19] |
| Temperature | 80 - 90 °C | 90 - 110 °C | 60 - 80 °C | [14][18] |
| Atmosphere | Strictly Inert (Ar/N₂) | Strictly Inert (Ar/N₂) | Strictly Inert (Ar/N₂) | [4][8] |
Visual Representation of Key Decomposition Pathways
Caption: Primary Decomposition Pathways for the Substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. web.mit.edu [web.mit.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. Dehalogenation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Predicted ¹H NMR Spectral Analysis of Ethyl 5-bromo-1H-pyrrole-2-carboxylate
An In-Depth Guide to the ¹H NMR Analysis of Ethyl 5-bromo-1H-pyrrole-2-carboxylate: A Comparative Approach
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of more complex bioactive molecules.[1][2] Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for confirming its molecular structure in solution.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, explains the experimental rationale, and compares the technique with other analytical methods.
The structure of this compound dictates a distinct ¹H NMR spectrum. The molecule possesses four unique proton environments that give rise to specific signals, each characterized by its chemical shift (δ), integration, and multiplicity (splitting pattern). The analysis is typically performed in a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The N-H proton is often more clearly observed in DMSO-d₆ due to slower exchange rates.
-
N-H Proton (H1): The proton attached to the nitrogen atom is highly deshielded and typically appears as a very broad singlet far downfield. Its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected in the range of δ 11.5-12.5 ppm. In CDCl₃, this signal can be even broader and sometimes difficult to observe. The broadness is a result of quadruple broadening from the adjacent ¹⁴N nucleus and potential hydrogen exchange.[3]
-
Pyrrole Ring Protons (H3 and H4): The two protons on the pyrrole ring are adjacent to each other, forming an AX spin system. They will appear as two distinct doublets.
-
H3 Proton: This proton is adjacent to the electron-withdrawing carboxylate group. This deshielding effect will shift its signal downfield relative to H4. It is expected to appear around δ 6.8-7.0 ppm. It will be split into a doublet by the adjacent H4 proton, with a typical coupling constant of ³J ≈ 3-4 Hz.
-
H4 Proton: This proton is adjacent to the bromine atom. It is expected to resonate upfield relative to H3, likely in the range of δ 6.2-6.4 ppm. It will also appear as a doublet due to coupling with the H3 proton (³J ≈ 3-4 Hz).
-
-
Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to two distinct signals.
-
Methylene Protons (-OCH₂-): These protons are directly attached to the ester oxygen, which deshields them. They will appear as a quartet in the range of δ 4.2-4.4 ppm. The quartet multiplicity arises from coupling to the three adjacent methyl protons (n+1 = 3+1 = 4).
-
Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and are therefore more shielded. They will appear as a triplet around δ 1.2-1.4 ppm. The triplet pattern is due to coupling with the two adjacent methylene protons (n+1 = 2+1 = 3).
-
Experimental Protocol: Acquiring the ¹H NMR Spectrum
The following provides a standardized workflow for obtaining a high-resolution ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation: Weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for pyrrole-containing compounds to ensure clear observation of the N-H proton.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at δ 0.00 ppm.[4]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Shimming: Homogenize the magnetic field by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition: Acquire the spectrum using standard pulse-acquire parameters on a 400 MHz or higher field spectrometer.[4] Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate the signals to determine the relative ratios of protons and measure the coupling constants (J-values) for the observed multiplets.
Data Presentation and Visualization
Predicted ¹H NMR Data Summary
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N-H | 11.5 - 12.5 (in DMSO-d₆) | Broad Singlet | 1H | - |
| H3 | 6.8 - 7.0 | Doublet | 1H | ~3-4 |
| H4 | 6.2 - 6.4 | Doublet | 1H | ~3-4 |
| -OCH₂- | 4.2 - 4.4 | Quartet | 2H | ~7.1 |
| -CH₃ | 1.2 - 1.4 | Triplet | 3H | ~7.1 |
Molecular Structure and Proton Coupling Diagram
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cibtech.org [cibtech.org]
- 3. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
A Comparative Guide to the HPLC Purity Analysis of Ethyl 5-bromo-1H-pyrrole-2-carboxylate
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of downstream success, impacting reaction yields, biological activity, and the safety profile of final active pharmaceutical ingredients (APIs). Ethyl 5-bromo-1H-pyrrole-2-carboxylate, a key heterocyclic building block, is no exception. Its purity directly influences the efficacy of subsequent synthetic transformations.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound. We will delve into the rationale behind method development, present a robust, self-validating protocol, and objectively compare its performance against alternative analytical techniques, supported by experimental principles and authoritative standards.
The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[1] Its advantages, such as high resolution, sensitivity, and quantitative accuracy, make it the preferred method for separating the main compound from process-related impurities and degradation products.[1][2]
The fundamental principle of HPLC involves the separation of components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most effective approach.
Causality in Method Design: An Expert's Perspective
A robust analytical method is not a product of chance but of deliberate, logical choices grounded in the physicochemical properties of the analyte.
-
Column Chemistry (The Separation Arena): A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is the logical starting point. The non-polar C18 chains interact with the analyte via hydrophobic interactions. The pyrrole ring and ethyl ester group provide sufficient hydrophobicity for good retention, while the bromine atom and N-H group add polarity, allowing for effective elution with a suitable mobile phase.
-
Mobile Phase (The Driving Force): A gradient elution using a mixture of water and a polar organic solvent, typically acetonitrile (ACN), is superior for purity analysis over an isocratic (constant composition) method. A gradient ensures that impurities with a wide range of polarities are eluted as sharp, well-defined peaks, from highly polar starting materials to non-polar side-products. The inclusion of a small percentage (typically 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) is critical. It protonates silanol groups on the silica support, minimizing peak tailing, and suppresses the ionization of the analyte's N-H group, leading to consistent retention times and improved peak shape.
-
Detection (The Observer): The conjugated π-system of the pyrrole ring in this compound acts as a chromophore, making it readily detectable by a UV-Vis spectrophotometer. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths simultaneously.[3] This allows for the selection of an optimal wavelength for quantification (typically the λ-max for maximum sensitivity) and for peak purity analysis, which helps to identify co-eluting impurities.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.[4] Adherence to guidelines from the International Conference on Harmonisation (ICH) is essential for method validation.[2][5]
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | Standard, reliable system for pharmaceutical analysis. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | High-performance column offering excellent peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | Acidified organic phase for elution. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18.1-22 min: 30% B | A shallow gradient to resolve closely eluting impurities, followed by a wash and re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | Small volume to prevent peak broadening. |
| Detector | DAD, 254 nm | Wavelength where the pyrrole chromophore has significant absorbance. |
| Sample Prep. | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN:Water. | Creates a 1 mg/mL stock, diluted in a solvent compatible with the initial mobile phase to ensure good peak shape. |
Workflow for HPLC Purity Analysis
Caption: Workflow for this compound Purity Analysis by HPLC.
A Comparative Analysis of Purity Determination Techniques
While HPLC is the primary method, a comprehensive purity assessment often relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.[6] This approach provides a more complete and trustworthy purity profile.
| Technique | Principle | Pros | Cons | Best For |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | High resolution and sensitivity; excellent for routine quantitative analysis; robust and reproducible.[2] | Requires chromophores for UV detection; response factors can vary between compounds, affecting area % accuracy for impurities without standards. | Routine quality control, purity assay, and stability testing. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry. | Excellent separation for volatile/semi-volatile impurities; provides structural information from mass spectra.[7] | Requires analyte to be thermally stable and volatile; not suitable for non-volatile impurities; potential for on-column degradation. | Detecting residual solvents and volatile starting materials. |
| qNMR | Quantitative analysis based on the integration of NMR signals relative to a certified internal standard. | Provides an absolute purity value ("mass %"); does not require a reference standard for each impurity; gives structural confirmation.[6][8] | Lower sensitivity than HPLC for trace impurities (<0.1%); signal overlap can complicate quantification; requires a high-purity internal standard.[9] | Definitive purity assignment for reference standards; orthogonal confirmation of HPLC results. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Provides molecular weight information for all separated peaks, enabling rapid identification of unknown impurities.[9] | Quantification can be complex due to variable ionization efficiencies; more expensive and complex than HPLC-UV. | Impurity identification and structural elucidation during process development and degradation studies. |
In-Depth Comparison
HPLC vs. GC-MS: For this compound, GC-MS could be a viable secondary technique. However, the N-H group and the overall polarity may necessitate derivatization to improve volatility and peak shape. The primary risk is thermal degradation in the hot injector port, which could artificially generate new impurities. Therefore, GC-MS is better suited for analyzing volatile precursors or residual solvents from the synthesis rather than the final product's purity.[7]
HPLC vs. qNMR: Quantitative NMR (qNMR) is a powerful orthogonal technique.[6] While HPLC provides a purity value based on the relative response of UV-active species (area %), qNMR provides a direct measure of the molar quantity of the analyte against a known, certified standard. This allows for the determination of absolute purity, accounting for impurities that may be invisible to a UV detector (e.g., salts, water).[6] However, its sensitivity is lower, making it difficult to quantify impurities below the 0.1% level, which is often required in pharmaceutical analysis.
The relationship between these core techniques can be visualized as a logical decision-making process for comprehensive purity analysis.
Caption: Decision workflow for a multi-technique approach to purity analysis.
Conclusion
For the routine purity analysis of this compound, a well-developed and validated Reversed-Phase HPLC method is the most reliable, efficient, and appropriate technique. It offers the necessary resolution, sensitivity, and quantitative performance required for quality control in both research and manufacturing environments.
However, for a truly comprehensive understanding of a sample's purity profile—especially during process development, for reference standard characterization, or when investigating out-of-specification results—an orthogonal approach is indispensable. Techniques like qNMR provide an absolute purity value and structural confirmation, while LC-MS is unparalleled for the rapid identification of unknown impurities. By intelligently combining these methods, scientists and drug development professionals can ensure the highest quality of their chemical intermediates, paving the way for successful and reproducible outcomes.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 3. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide for Synthetic Strategy: Ethyl 5-bromo-1H-pyrrole-2-carboxylate vs. Ethyl 5-iodo-1H-pyrrole-2-carboxylate
In the landscape of modern medicinal chemistry and drug development, the pyrrole scaffold is a cornerstone of many therapeutic agents, valued for its versatile biological activity.[1][2][3][4] The strategic functionalization of this privileged heterocycle is paramount in the synthesis of novel molecular entities. Among the most pivotal starting materials for such endeavors are halogenated pyrroles, which serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of two key building blocks: Ethyl 5-bromo-1H-pyrrole-2-carboxylate and Ethyl 5-iodo-1H-pyrrole-2-carboxylate . The choice between these two reagents can significantly influence reaction efficiency, catalyst selection, and overall synthetic strategy. This analysis is designed for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.
Physicochemical Properties: A Tale of Two Halogens
The fundamental difference between the bromo and iodo pyrrole esters lies in the nature of the carbon-halogen bond. This distinction dictates their respective reactivities in chemical transformations.
| Property | This compound | Ethyl 5-iodo-1H-pyrrole-2-carboxylate (N-methylated) |
| Molecular Formula | C7H8BrNO2[5] | C8H10INO2[6] |
| Molecular Weight | 218.05 g/mol [7] | 279.07 g/mol [6] |
| Appearance | White to off-white solid | Not specified, likely a solid |
| Melting Point | 93-94 °C | Not specified |
| C-X Bond Dissociation Energy (Aryl-X) | ~71 kcal/mol (C-Br) | ~57 kcal/mol (C-I) |
The significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond is the primary driver for the enhanced reactivity of the iodo-pyrrole in reactions where the cleavage of this bond is rate-determining, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[8]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, provides a powerful platform for the elaboration of the pyrrole core. The general order of reactivity for aryl halides in these transformations is I > Br > Cl.[8][9] This trend is a direct consequence of the C-X bond strength, which influences the initial, and often rate-limiting, oxidative addition of the aryl halide to the Pd(0) catalyst.[10][11][12][13][14]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions.[15][16]
-
Ethyl 5-iodo-1H-pyrrole-2-carboxylate: Due to the weaker C-I bond, this substrate will undergo oxidative addition to the Pd(0) catalyst more readily than its bromo counterpart. This translates to faster reaction times and the ability to use milder reaction conditions (e.g., lower temperatures, less reactive catalysts). In some cases, even at lower temperatures where the bromo-analogue is sluggish, the iodo-compound can react efficiently.[17]
-
This compound: While still a viable substrate, it typically requires more forcing conditions to achieve comparable reaction rates and yields to the iodo derivative. This may include higher temperatures, more active catalyst systems (e.g., those employing electron-rich, bulky phosphine ligands), and potentially longer reaction times.[18][19][20]
Stille Coupling
The Stille coupling utilizes an organotin reagent as the coupling partner.[21][22][23][24] The underlying mechanistic principles regarding aryl halide reactivity are similar to the Suzuki coupling.
-
Ethyl 5-iodo-1H-pyrrole-2-carboxylate: The high reactivity of the C-I bond makes this an excellent substrate for Stille couplings, often providing high yields under mild conditions. The choice of catalyst and ligands can be broader due to the lower energy barrier for oxidative addition.
-
This compound: This compound is also widely used in Stille couplings.[25] However, to match the efficiency of the iodo-pyrrole, it may necessitate the use of more specialized and highly active palladium catalysts or higher reaction temperatures.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper.[26][27]
-
Ethyl 5-iodo-1H-pyrrole-2-carboxylate: As with other cross-coupling reactions, the iodo-pyrrole is the more reactive partner. This allows for rapid coupling with a wide range of terminal alkynes under mild conditions, often at room temperature.[27]
-
This compound: While effective, Sonogashira couplings with the bromo-pyrrole may require elevated temperatures and careful optimization of the catalyst system and base to achieve high yields and avoid side reactions, such as the Glaser coupling of the alkyne.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of both pyrrole derivatives with a generic arylboronic acid. Note that the conditions for the bromo-pyrrole are slightly more forcing to account for its lower reactivity.
Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Coupling of Ethyl 5-iodo-1H-pyrrole-2-carboxylate
-
Reactants and Reagents:
-
Ethyl 5-iodo-1H-pyrrole-2-carboxylate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1, degassed)
-
-
Procedure:
-
To a dry round-bottom flask, add Ethyl 5-iodo-1H-pyrrole-2-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Coupling of this compound
-
Reactants and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 eq)
-
Cs₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1, degassed)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[28]
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 6-12 hours for completion.
-
Upon completion, follow the same work-up and purification procedure as described in Protocol 1.
-
Strategic Considerations in Drug Discovery and Development
The choice between the bromo and iodo pyrrole has significant implications for a drug development campaign:
-
Early-Stage Discovery: In the early phases, where rapid synthesis of diverse analogues is crucial, the higher reactivity of Ethyl 5-iodo-1H-pyrrole-2-carboxylate is a distinct advantage. It allows for the use of a broader range of coupling partners under milder conditions, potentially leading to a higher success rate in library synthesis.
-
Process Development and Scale-Up: For large-scale synthesis, economic factors become more prominent. This compound is generally less expensive and more readily available than its iodo counterpart. While it may require more optimization and potentially more expensive catalysts, the lower cost of the starting material can be a significant advantage. Furthermore, the higher atomic weight of iodine can be a disadvantage in terms of process mass intensity.
-
Selectivity in Poly-halogenated Systems: In molecules containing multiple halogen atoms, the differential reactivity (I > Br) can be exploited for selective, sequential cross-couplings, a powerful strategy for building molecular complexity.[9]
Conclusion
Both this compound and Ethyl 5-iodo-1H-pyrrole-2-carboxylate are valuable building blocks in the synthesis of pyrrole-containing compounds. The iodo derivative offers superior reactivity, enabling milder reaction conditions and faster transformations, which is ideal for rapid analogue synthesis in early-stage discovery. Conversely, the bromo derivative provides a more cost-effective option for larger-scale syntheses, albeit with the need for more forcing reaction conditions. A thorough understanding of the reactivity differences, as detailed in this guide, allows the synthetic chemist to make a strategic choice that aligns with the specific goals, timeline, and economic constraints of their research or development program.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. PubChemLite - this compound (C7H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. Ethyl 5-iodo-1-methyl-1H-pyrrole-2-carboxylate | C8H10INO2 | CID 133063503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C7H8BrNO2 | CID 59559613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. deepdyve.com [deepdyve.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Mechanistic pathways for oxidative addition of aryl halides to palladium(0) complexes: A DFT study | Semantic Scholar [semanticscholar.org]
- 15. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Stille Coupling [organic-chemistry.org]
- 22. Stille reaction - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Predict the product of the following Stille coupling reactions.(b... | Study Prep in Pearson+ [pearson.com]
- 25. Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 27. benchchem.com [benchchem.com]
- 28. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromo-, Chloro-, and Iodo-Pyrrole Carboxylates
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyrrole carboxylates, in particular, are privileged structures found in numerous natural products and pharmaceuticals. Their halogenated derivatives serve as versatile synthetic intermediates, with the choice of halogen profoundly influencing reactivity and synthetic strategy. This guide provides an in-depth comparison of the reactivity of bromo-, chloro-, and iodo-pyrrole carboxylates in key chemical transformations, supported by experimental data and mechanistic insights to inform your synthetic planning.
The Fundamental Principle: The Halogen Reactivity Trend
The reactivity of halopyrroles in many common transformations, particularly palladium-catalyzed cross-coupling reactions, is dictated by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the group, leading to the generally accepted reactivity trend: Iodo > Bromo > Chloro .[1][2] This trend implies that iodopyrroles are the most reactive, often requiring milder reaction conditions and shorter reaction times, while chloropyrroles are the most challenging to activate.[1] This fundamental principle will be a recurring theme throughout this guide.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The performance of halopyrrole carboxylates in these reactions is a direct reflection of the C-X bond strength.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl and heteroaryl compounds. The oxidative addition of the halopyrrole to the Pd(0) catalyst is the rate-determining step, making the choice of halogen critical.
Reactivity Comparison:
| Halogen | Substrate Example | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| Iodo | N-Boc-4-iodopyrrole | Phenylacetylene (subsequent Sonogashira) | PdCl₂(PPh₃)₂/CuI | Not specified | Good | [3] |
| Bromo | Methyl 4-bromo-1-(SEM)-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Dioxane/H₂O, 90°C | 61% (with Na₂CO₃) | [4] |
| Bromo | 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | DME, 80°C, 2h | 70% | [5] |
| Chloro | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | DMF/H₂O, MW | Lower than bromo | [6] |
| Chloro | 2,6-Dichloropyridine | Alkyl pinacol boronic ester | Pd(OAc)₂, Ad₂PⁿBu, K₃PO₄ | Dioxane/H₂O, 100°C | Good | [2] |
Note: Direct comparative data for all three halopyrrole carboxylates under identical Suzuki-Miyaura conditions is scarce. The data presented is from various sources and serves to illustrate general trends.
Key Insights & Experimental Considerations:
-
Iodo-pyrrole carboxylates are expected to be the most reactive substrates for Suzuki coupling, allowing for the use of milder conditions and a broader range of coupling partners.[3]
-
Bromo-pyrrole carboxylates are widely used and generally provide good yields, though they may require slightly more forcing conditions than their iodo counterparts.[4][5] A common side reaction with N-unprotected bromopyrroles is dehalogenation, which can be suppressed by protecting the pyrrole nitrogen with groups like SEM (2-(trimethylsilyl)ethoxymethyl).[4]
-
Chloro-pyrrole carboxylates are the least reactive and often necessitate more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to achieve efficient coupling.[2][6]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction highlighting the influence of the halogen on the oxidative addition step.
Heck Reaction
The Heck reaction couples aryl or vinyl halides with alkenes.[7][8] Similar to the Suzuki coupling, the reactivity is governed by the ease of the oxidative addition step.
Reactivity Comparison:
While specific comparative data for halopyrrole carboxylates in the Heck reaction is limited, the established reactivity trend of aryl halides (I > Br > Cl) is expected to hold true.[9][10]
| Halogen | General Reactivity | Expected Conditions |
| Iodo | Highest | Milder temperatures, lower catalyst loadings. |
| Bromo | Intermediate | Moderate temperatures and standard catalyst systems. |
| Chloro | Lowest | Higher temperatures, specialized ligands, and potentially higher catalyst loadings. |
Experimental Protocol: General Heck Reaction [7]
-
To a reaction vessel, add the halopyrrole carboxylate (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent (e.g., DMF, NMP, or toluene).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitor by TLC or GC/MS).
-
Cool the reaction, dilute with a suitable solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Figure 2: A typical experimental workflow for a Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the synthesis of alkynyl-substituted pyrroles by reacting a halopyrrole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[11]
Reactivity Comparison:
The reactivity trend of I > Br > Cl is also observed in Sonogashira couplings.[11]
| Halogen | Substrate Example | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| Iodo | N-Boc-4-iodopyrrole | Various alkynes | Pd/Cu catalyzed | One-pot sequential reaction | Good | [3] |
| Bromo | N-(2-bromoallyl)butan-1-amine (precursor to pyrrole) | Phenylacetylene | CuI/PdCl₂(PPh₃)₂ | Room Temp. | 82% (for the cyclized pyrrole) | [12] |
| Chloro | Aryl Chlorides (general) | Terminal Alkynes | Requires more active catalysts | More forcing conditions | Generally lower than I/Br | [13] |
Key Insights & Experimental Considerations:
-
Iodo-pyrrole carboxylates are excellent substrates for Sonogashira coupling, often reacting under mild conditions.[3]
-
Bromo-pyrrole carboxylates are also effective, though may require slightly elevated temperatures.[12]
-
Chloro-pyrrole carboxylates are the least reactive and their use in Sonogashira couplings is less common, often requiring specialized catalyst systems to achieve reasonable yields.[13]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity of halopyrroles in nucleophilic aromatic substitution (SNAr) is primarily governed by the electronegativity of the halogen and the stability of the Meisenheimer intermediate. For SNAr reactions, the reactivity order is often the reverse of that in cross-coupling: Chloro > Bromo > Iodo . This is because the more electronegative chlorine atom better stabilizes the negative charge in the intermediate complex.
Reactivity Comparison (Expected):
| Halogen | General Reactivity | Rationale |
| Chloro | Highest | Highest electronegativity, stabilizes the Meisenheimer intermediate. |
| Bromo | Intermediate | Intermediate electronegativity. |
| Iodo | Lowest | Lowest electronegativity, less effective at stabilizing the intermediate. |
Experimental Considerations:
The success of SNAr on halopyrrole carboxylates is highly dependent on the electron-withdrawing nature of the substituents on the pyrrole ring and the nucleophilicity of the attacking species. The carboxylate group itself is an electron-withdrawing group, which can facilitate these reactions. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO with a suitable base to deprotonate the nucleophile.
Metallation-Alkylation Reactions
The direct deprotonation of the pyrrole ring followed by quenching with an electrophile is a powerful method for functionalization. However, when a halogen is present, halogen-metal exchange can occur, offering an alternative pathway to a functionalized pyrrole. The ease of halogen-metal exchange generally follows the trend: Iodo > Bromo > Chloro .
Reactivity Comparison (Expected):
| Halogen | General Reactivity for Halogen-Metal Exchange |
| Iodo | Most reactive |
| Bromo | Intermediate reactivity |
| Chloro | Least reactive |
Experimental Considerations:
This reaction is typically carried out at low temperatures (e.g., -78 °C) using a strong organolithium base like n-BuLi or LDA. The choice of base and reaction conditions can influence whether direct deprotonation or halogen-metal exchange occurs.
Conclusion
The choice of halogen on a pyrrole carboxylate scaffold is a critical decision that dictates the synthetic routes available for further functionalization.
-
Iodo-pyrrole carboxylates are the substrates of choice for palladium-catalyzed cross-coupling reactions, offering the highest reactivity and allowing for the mildest reaction conditions. They are also the most susceptible to halogen-metal exchange.
-
Bromo-pyrrole carboxylates represent a good balance of reactivity and stability. They are widely used in cross-coupling reactions, although they may require slightly more forcing conditions than their iodo- counterparts and can be prone to dehalogenation if the pyrrole nitrogen is unprotected.
-
Chloro-pyrrole carboxylates are the most stable and least reactive in cross-coupling and halogen-metal exchange reactions, often requiring specialized and more forcing conditions. However, they are expected to be the most reactive in nucleophilic aromatic substitution reactions.
By understanding these reactivity trends and the associated experimental considerations, researchers can make informed decisions in the design and execution of synthetic strategies targeting novel pyrrole-based molecules for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation [organic-chemistry.org]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 13. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Analysis of the Biological Activity of Ethyl 5-bromo-1H-pyrrole-2-carboxylate Derivatives and Alternative Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers down a multitude of synthetic pathways. Among the myriad of heterocyclic scaffolds, the pyrrole nucleus, a five-membered aromatic ring containing a single nitrogen atom, stands out for its remarkable versatility and presence in a wide array of biologically active compounds.[1] This guide delves into the biological significance of a specific class of these compounds: Ethyl 5-bromo-1H-pyrrole-2-carboxylate derivatives. Through a comparative lens, we will explore their performance against other prominent heterocyclic scaffolds, namely indoles in the context of anticancer activity and quinolines for antibacterial applications. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a comprehensive technical overview.
The Pyrrole Scaffold: A Privileged Structure in Drug Discovery
The pyrrole ring is a cornerstone in the architecture of many natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a bromine atom at the 5-position of the pyrrole ring, coupled with an ethyl carboxylate at the 2-position, creates a scaffold with a unique electronic and steric profile, making it a compelling starting point for the synthesis of novel bioactive molecules. The bromine atom can act as a key interaction point with biological targets and provides a handle for further synthetic modifications.
Anticancer Activity: Pyrrole Derivatives versus Indole Scaffolds
The development of effective anticancer agents is a paramount challenge in modern medicine. Both pyrrole and indole scaffolds are integral to the structure of numerous compounds with potent cytotoxic and antiproliferative activities.
The Promise of 5-Bromopyrrole Derivatives
Recent studies have highlighted the potential of brominated pyrrole derivatives as potent anticancer agents. For instance, a series of novel 5-bromo-7-azaindolin-2-one derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety has demonstrated significant in vitro antitumor activity. These compounds have been shown to be more potent than the established kinase inhibitor Sunitinib against several cancer cell lines.[3]
The Indole Scaffold: A Stalwart in Oncology
The indole nucleus is another "privileged scaffold" in cancer research, forming the core of many clinical and preclinical drug candidates.[4] Indole-2-carboxamide derivatives, in particular, have been extensively investigated for their ability to induce apoptosis and inhibit key enzymes involved in cancer progression, such as EGFR and CDK2.[5]
Comparative Analysis of Anticancer Activity
To provide a clear comparison, the following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative 5-bromopyrrole and indole-2-carboxamide derivatives against various human cancer cell lines.
| Compound/Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Bromopyrrole Derivative (Compound 23p)¹ | HepG2 | 2.357 | [3] |
| A549 | 3.012 | [3] | |
| Skov-3 | 2.874 | [3] | |
| Indole-2-carboxamide Derivative (Compound 5e)² | A-549 | 0.95 | [5] |
| MCF-7 | 0.80 | [5] | |
| Panc-1 | 1.00 | [5] | |
| Indole-2-carboxamide Derivative (Compound 12)³ | K-562 | 0.33 | [4] |
| HCT-116 | 7.16 | [4] | |
| Doxorubicin (Standard Chemotherapeutic) | A-549 | 1.20 | [5] |
| MCF-7 | 0.90 | [5] | |
| Panc-1 | 1.40 | [5] | |
| K-562 | - | ||
| HCT-116 | - |
¹(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide ²N-(4-chlorophenethyl)-5-chloro-1-(2-(2-methylpyrrolidin-1-yl)ethyl)-1H-indole-2-carboxamide ³N-(1-anthraquinonyl)-1H-indole-2-carboxamide
From the data, it is evident that both the 5-bromopyrrole and indole-2-carboxamide scaffolds can be elaborated to produce compounds with potent, low micromolar to nanomolar anticancer activity. The specific substitutions on the core scaffold play a crucial role in determining the potency and selectivity against different cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antibacterial Activity: Pyrrole Derivatives versus Quinoline Scaffolds
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Pyrrole and quinoline derivatives have both emerged as promising scaffolds in this therapeutic area.
The Potential of Bromopyrrole Derivatives
Halogenated pyrrole derivatives, including those containing bromine, have been identified as possessing significant antibacterial properties. For example, certain halogenated pyrrolopyrimidines have demonstrated potent activity against Staphylococcus aureus.[6]
The Quinoline Scaffold: A Classic in Antibacterial Chemotherapy
The quinoline ring system is the foundation for the highly successful fluoroquinolone class of antibiotics. These agents primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[7] The development of new quinoline derivatives continues to be an active area of research to combat resistance.
Comparative Analysis of Antibacterial Activity
The following table presents the minimum inhibitory concentration (MIC) values of representative bromopyrrole and quinoline derivatives against various bacterial strains.
| Compound/Scaffold | Bacterial Strain | MIC (µg/mL) | Reference |
| Bromopyrrole Derivative (Compound 5)¹ | Staphylococcus aureus | 8 | [6] |
| Quinoline Derivative (Compound 5d)² | Staphylococcus aureus (MRSA) | 0.125 | [2] |
| Escherichia coli | 4 | [2] | |
| Pseudomonas aeruginosa | 8 | [2] | |
| Ciprofloxacin (Standard Antibiotic) | Staphylococcus aureus | 0.25-1 | [2] |
| Escherichia coli | ≤0.06-0.25 | [2] | |
| Pseudomonas aeruginosa | 0.25-1 | [2] |
¹6-(4-hydroxyphenyl)-N-(4-bromobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine ²5-chloro-13-phenethyl-7-((4-(piperazin-1-yl)piperidin-1-yl)methyl)-13,14-dihydro-2H-[5][8]oxazino[5,6-h]quinoline
The data indicates that while bromopyrrole derivatives show promise, the quinoline scaffold has been more extensively optimized to yield compounds with broad-spectrum and highly potent antibacterial activity, often surpassing standard antibiotics against resistant strains.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle
Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Methodology
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion
This comparative guide underscores the significant potential of this compound derivatives as a versatile scaffold in drug discovery. While the data presented for the bromopyrrole derivatives demonstrates promising anticancer and antibacterial activities, the extensive research and development of indole and quinoline scaffolds have led to compounds with exceptional potency. The key takeaway for researchers is the immense opportunity for structural optimization of the 5-bromopyrrole core. By leveraging the insights gained from the structure-activity relationships of more established scaffolds like indoles and quinolines, there is a clear path toward enhancing the biological activity of this promising class of compounds. The experimental protocols provided herein offer a standardized framework for the in vitro evaluation of newly synthesized derivatives, facilitating the direct comparison of their performance against existing and novel therapeutic agents.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design and synthesis of novel antineoplastic agents inspired from marine bromopyrrole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of different synthetic routes to Ethyl 5-bromo-1H-pyrrole-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic building blocks is a cornerstone of successful project advancement. Ethyl 5-bromo-1H-pyrrole-2-carboxylate is a valuable intermediate, finding application in the synthesis of a range of biologically active molecules. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this target compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to inform your synthetic strategy.
Introduction: The Significance of this compound
The pyrrole-2-carboxylate scaffold is a privileged motif in medicinal chemistry, present in numerous natural products and pharmaceuticals. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. Consequently, the development of robust and efficient synthetic routes to this compound is of significant interest.
This guide will dissect two primary synthetic pathways, both commencing from the commercially available and relatively inexpensive starting material, pyrrole. The key differentiator between these routes lies in the choice of brominating agent for the crucial C-5 functionalization of the pyrrole ring.
Route 1: A two-step synthesis involving the initial formation of ethyl 1H-pyrrole-2-carboxylate followed by selective bromination using N-bromosuccinimide (NBS).
Route 2: An analogous two-step approach, also starting with the synthesis of ethyl 1H-pyrrole-2-carboxylate, but employing a Dimethyl Sulfoxide (DMSO)/Hydrobromic Acid (HBr) system for the bromination step.
We will now delve into the specifics of each route, providing detailed experimental procedures and a critical evaluation of their respective merits and drawbacks.
Route 1: Synthesis via Selective Bromination with N-Bromosuccinimide (NBS)
This classical and widely adopted route is predicated on a two-step sequence: the initial acylation of pyrrole followed by esterification to yield ethyl 1H-pyrrole-2-carboxylate, which is then subjected to electrophilic bromination with NBS. The primary challenge in this approach lies in achieving selective monobromination at the C-5 position, as the electron-rich pyrrole ring is susceptible to over-bromination.
Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
This procedure is adapted from a robust and scalable method detailed in Organic Syntheses[1]. The reaction proceeds via the formation of a 2-trichloroacetylpyrrole intermediate, which is subsequently converted to the ethyl ester.
-
Acylation of Pyrrole: In a well-ventilated fume hood, a solution of freshly distilled pyrrole (1.0 eq) in anhydrous diethyl ether is added dropwise over 3 hours to a stirred solution of trichloroacetyl chloride (1.025 eq) in anhydrous diethyl ether at room temperature. The reaction is exothermic and will reflux.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
Work-up: A solution of potassium carbonate in water is slowly added to the reaction mixture to neutralize the generated acid. The layers are separated, and the organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Esterification: The crude 2-trichloroacetylpyrrole is dissolved in anhydrous ethanol. Sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) is then added portionwise.
-
The reaction mixture is stirred for 30 minutes at room temperature, after which the solvent is removed under reduced pressure.
-
Purification: The residue is partitioned between diethyl ether and dilute hydrochloric acid. The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by vacuum distillation to afford ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil, which may crystallize upon standing[1].
Step 2: Selective C-5 Bromination with N-Bromosuccinimide
The success of this step hinges on careful temperature control to favor mono-bromination at the more nucleophilic C-5 position and minimize the formation of the 2,5-dibrominated byproduct[2].
-
Reaction Setup: A solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
NBS Addition: A solution of N-bromosuccinimide (1.0 eq) in anhydrous THF is added dropwise to the cooled pyrrole solution over a period of 30-60 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Work-up: The reaction mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired mono-brominated product from any unreacted starting material and the dibrominated byproduct[2].
Mechanistic Considerations for Route 1
The bromination of pyrrole with NBS is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic bromine atom of NBS. The reaction proceeds via a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The C-2 and C-5 positions of the pyrrole ring are the most electron-rich and therefore the most susceptible to electrophilic attack. The presence of the electron-withdrawing ester group at C-2 deactivates this position to some extent, directing the incoming electrophile to the C-5 position.
Route 2: Synthesis via Bromination with DMSO/HBr
This alternative route also begins with the synthesis of ethyl 1H-pyrrole-2-carboxylate as described in Route 1. The point of divergence is the use of a dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) system as the brominating agent. This system offers a potentially milder and more selective alternative to NBS for certain substrates[3][4].
Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
The protocol for this step is identical to that described in Route 1.
Step 2: C-5 Bromination with DMSO/HBr
This method generates the brominating species in situ, which can offer advantages in terms of handling and reactivity control.
-
Reaction Setup: Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Dimethyl sulfoxide (DMSO) (2.0 eq) is added to the solution.
-
Brominating Agent Generation: Hydrobromic acid (HBr, 48% aqueous solution, 2.0 eq) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is diluted with water and the product is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mechanistic Considerations for Route 2
The DMSO/HBr system generates an electrophilic bromine species in situ. It is proposed that HBr protonates DMSO, which then reacts with another equivalent of HBr to form a bromodimethylsulfonium bromide intermediate. This species serves as the source of electrophilic bromine for the subsequent electrophilic aromatic substitution reaction with the pyrrole ring, analogous to the mechanism with NBS.
Comparative Analysis
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of information from the cited literature and represents typical outcomes.
| Parameter | Route 1: NBS Bromination | Route 2: DMSO/HBr Bromination |
| Overall Yield | Good to Excellent (typically 60-80% over two steps) | Good (typically 50-70% over two steps) |
| Selectivity | Highly dependent on temperature control; risk of dibromination | Generally good selectivity for mono-bromination |
| Reagent Handling | NBS is a solid, relatively easy to handle | HBr is a corrosive aqueous acid, requires careful handling |
| Reaction Conditions | Requires cryogenic temperatures (-78 °C) for high selectivity | Typically performed at room temperature |
| Scalability | Scalable, but cryogenic cooling can be challenging on a large scale | Potentially more amenable to large-scale synthesis due to ambient temperature conditions |
| Cost-Effectiveness | NBS is a moderately priced reagent | DMSO and HBr are relatively inexpensive bulk chemicals |
| Safety Considerations | NBS is a lachrymator and should be handled with care. | HBr is highly corrosive and requires appropriate personal protective equipment. |
Conclusion and Recommendations
Both Route 1 (NBS bromination) and Route 2 (DMSO/HBr bromination) represent viable and effective methods for the synthesis of this compound.
Route 1 is a well-established and high-yielding method, particularly for laboratory-scale synthesis. The primary consideration for this route is the stringent requirement for low-temperature control to ensure high selectivity for the desired mono-brominated product. For research and development purposes where high purity is paramount and access to cryogenic equipment is readily available, this route is often the preferred choice.
Route 2 offers a compelling alternative, particularly when considering process scalability and cost-effectiveness. The use of inexpensive and readily available reagents, coupled with ambient reaction temperatures, makes this route attractive for larger-scale production. While the reported yields may be slightly lower than those for the NBS method, the operational simplicity and avoidance of cryogenic conditions can offer significant practical advantages.
Ultimately, the choice between these two synthetic routes will depend on the specific requirements of the project, including the desired scale of synthesis, available equipment, and cost considerations. It is recommended that both routes be evaluated on a small scale to determine the optimal conditions and outcomes for your specific laboratory setup.
References
Safety Operating Guide
Navigating the Disposal of Ethyl 5-bromo-1H-pyrrole-2-carboxylate: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of every compound, including Ethyl 5-bromo-1H-pyrrole-2-carboxylate, is a critical final step that ensures the safety of personnel, the integrity of the research environment, and compliance with regulatory standards. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated organic molecule, and as such, requires careful handling.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (H335): May cause respiratory irritation.[1]
The presence of a bromine atom on the pyrrole ring places this compound in the category of halogenated organic compounds. Such compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts if not handled correctly.[2][3][4]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Key Considerations |
| Skin Irritant | H315 | Avoid direct contact with skin. |
| Eye Irritant | H319 | Wear appropriate eye protection. |
| Respiratory Irritant | H335 | Handle in a well-ventilated area or fume hood. |
| Halogenated Organic | - | Requires disposal as hazardous waste; do not dispose down the drain. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following PPE should be worn at all times when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[5] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.
-
Protective Clothing: A standard laboratory coat should be worn to protect street clothing and skin.
-
Respiratory Protection: While not typically required for small-scale laboratory use if handled within a certified chemical fume hood, a NIOSH-approved respirator may be necessary for larger quantities or in situations with inadequate ventilation.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[6] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.
Step 1: Waste Segregation
Proper segregation of chemical waste is a cornerstone of laboratory safety.[6] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Designated Waste Stream: This compound should be disposed of in a container designated for halogenated organic waste .[7] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[7]
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, strong bases, or other reactive chemicals to prevent unforeseen chemical reactions within the waste container.
Step 2: Container Selection and Labeling
The choice of waste container is crucial for safe storage and transport.
-
Container Type: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[7] The label should also include the date when the first drop of waste was added.
Step 3: Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2]
-
Storage Location: The waste container should be stored in a well-ventilated area, away from sources of ignition and incompatible materials.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
Once the waste container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, you must arrange for its proper disposal.
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
Documentation: Ensure all necessary paperwork is completed accurately, detailing the contents of the waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Cleanup:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, utilizing appropriate protective equipment, and adhering to established disposal protocols, researchers can ensure that the final chapter of this chemical's lifecycle is a safe and compliant one. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. This compound | C7H8BrNO2 | CID 59559613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brominated flame retardant: environmental and exposed individuals' health impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. ebfrip.org [ebfrip.org]
- 8. fishersci.com [fishersci.com]
Navigating the Safe Handling of Ethyl 5-bromo-1H-pyrrole-2-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. Ethyl 5-bromo-1H-pyrrole-2-carboxylate, a halogenated heterocyclic compound, represents a valuable building block in medicinal chemistry. However, its handling demands a rigorous and informed approach to safety. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe utilization of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Landscape
This compound is classified with specific hazard warnings that dictate the necessary safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, all handling procedures must be designed to mitigate these risks effectively.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE and provides expert recommendations for optimal protection.
| PPE Category | Minimum Requirement | Senior Scientist Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a full-face shield | Provides a complete seal around the eyes to protect against dust particles and potential splashes, which is crucial given the compound's classification as a serious eye irritant. |
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile gloves | While specific permeation data for this exact compound is not readily available, nitrile gloves generally offer good resistance to a range of organic solvents and chemicals.[1][2] Double-gloving provides an extra layer of protection against potential tears or pinholes. For prolonged contact or when handling larger quantities, consider heavier-duty gloves such as butyl rubber or Viton, which offer excellent resistance to halogenated and aromatic hydrocarbons.[2] Always inspect gloves for any signs of degradation before use. |
| Body Protection | Standard laboratory coat | Flame-resistant lab coat with tight-fitting cuffs | A flame-resistant coat offers protection against accidental fires, and tight cuffs prevent the powder from entering sleeves. |
| Respiratory Protection | Not required for handling small quantities in a well-ventilated area | A NIOSH-approved respirator with an organic vapor (OV) cartridge and a P100 particulate pre-filter | Recommended when weighing or transferring the powder, or any operation that could generate dust. The organic vapor cartridge (black color-coded) protects against vapors, while the P100 pre-filter (magenta color-coded) provides a high level of protection against fine particulates.[3][4][5][6] |
Operational Workflow for Safe Handling
A systematic and cautious approach to handling this compound is paramount. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling the compound, ensure all required PPE is correctly worn.
-
Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, readily available to avoid unnecessary movement and potential spills.
-
-
Weighing and Transfer:
-
To prevent the generation of airborne dust, handle the solid compound gently.
-
Use a micro-spatula for transferring small quantities.
-
When transferring the powder, hold the container as close as possible to the receiving vessel to minimize the distance the powder travels through the air.
-
-
Reaction and Work-up:
-
Conduct all reactions in a closed or contained system whenever feasible.
-
During work-up procedures that involve organic solvents, maintain vigilance as the hazards of the solvent are also present.
-
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. It is imperative to seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. Halogenated organic compounds require specific disposal protocols.
Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing the compound and halogenated solvents should be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste."[7]
-
Contaminated Materials: Gloves, weighing paper, and other disposable materials that have come into contact with the compound should be placed in a sealed bag and disposed of as hazardous waste.
Laboratory-Scale Neutralization and Disposal Protocol:
For small quantities of residual material, a chemical quenching and neutralization procedure can be performed by trained personnel within a fume hood.
-
Quenching: Slowly and carefully add the brominated compound to a stirring solution of sodium thiosulfate in water.[8] This will reduce the bromine to bromide ions. The reaction may be exothermic, so addition should be gradual and the vessel may need to be cooled in an ice bath.
-
Neutralization: After the reaction is complete, check the pH of the solution. If it is acidic, neutralize it with a dilute solution of sodium bicarbonate or other suitable base until the pH is between 6 and 8.[9]
-
Disposal: The resulting neutralized aqueous solution may be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal. For larger quantities, disposal via a licensed hazardous waste contractor is mandatory.[10]
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. gloves.com [gloves.com]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. northwestern.edu [northwestern.edu]
- 4. parcilsafety.com [parcilsafety.com]
- 5. 3m.com [3m.com]
- 6. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. chamberlandresearch.com [chamberlandresearch.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. ehs.providence.edu [ehs.providence.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
